molecular formula C10H6ClNO B1313960 Quinoline-6-carbonyl chloride CAS No. 72369-87-0

Quinoline-6-carbonyl chloride

Cat. No.: B1313960
CAS No.: 72369-87-0
M. Wt: 191.61 g/mol
InChI Key: SEKHCAFZRYHQMP-UHFFFAOYSA-N
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Description

Quinoline-6-carbonyl chloride (CAS 72369-87-0) is a versatile chemical building block of significant interest in medicinal chemistry and drug discovery. This compound features a reactive acyl chloride group positioned on the quinoline scaffold, a privileged structure in pharmacology. This makes it a valuable precursor for the synthesis of amide and ester derivatives, which are core structures in many bioactive molecules . Its specific research value is highlighted in the development of novel therapeutic agents. For instance, quinoline-6-carboxamide derivatives have been designed and synthesized as potent and selective antagonists of the P2X7 receptor (P2X7R) . The P2X7 receptor is a key player in different pathological conditions and is importantly overexpressed and activated in various cancers, including breast, prostate, and colon cancers . Researchers utilize Quinoline-6-carbonyl chloride to generate these carboxamide compounds, which have demonstrated promising anti-proliferative effects and the ability to induce apoptotic cell death in cancer cell lines, suggesting their potential in anti-cancer drug development . Handling of this material requires appropriate safety precautions. As an acyl chloride, it is moisture-sensitive and should be stored under an inert atmosphere at 2-8°C . It is classified as corrosive and poses severe skin corrosion and eye damage hazards . This product is intended for research purposes only and is not approved for human or veterinary diagnostic or therapeutic use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

quinoline-6-carbonyl chloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H6ClNO/c11-10(13)8-3-4-9-7(6-8)2-1-5-12-9/h1-6H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SEKHCAFZRYHQMP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=CC(=C2)C(=O)Cl)N=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H6ClNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70496032
Record name Quinoline-6-carbonyl chloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70496032
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

191.61 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

72369-87-0
Record name Quinoline-6-carbonyl chloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70496032
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

Technical Guide: Synthesis and Functionalization of Quinoline-6-Carbonyl Chloride

[1]

Executive Summary

The quinoline scaffold is a privileged structure in medicinal chemistry, serving as the core for numerous FDA-approved kinase inhibitors (e.g., Lenvatinib, Cabozantinib). While the 4-position is historically dominant in catalysis and antimalarial research, quinoline-6-carbonyl chloride represents a critical vector for modern Structure-Activity Relationship (SAR) exploration.

The 6-position of the quinoline ring often orients towards solvent-exposed regions in protein binding pockets (such as ATP-binding sites of kinases), allowing for the attachment of solubilizing groups or bulky hydrophobic moieties without disrupting the primary binding mode of the heterocycle. This guide details the rigorous synthesis, handling, and derivatization of quinoline-6-carbonyl chloride, moving beyond generic protocols to provide a self-validating, high-fidelity workflow.

Chemical Profile & Reactivity[2][3][4]

Quinoline-6-carbonyl chloride is an electrophilic intermediate that balances the basicity of the quinoline nitrogen with the high reactivity of the acyl chloride.

  • CAS Number: 72369-87-0[1]

  • Molecular Formula: C10H6ClNO[1]

  • Key Reactivity Challenge: The molecule is bifunctional. The quinoline nitrogen (pKa ~4.9) can act as a proton acceptor, potentially leading to self-quenching or hydrochloride salt formation during synthesis if not managed.

  • Stability: Highly moisture-sensitive. Rapidly hydrolyzes to quinoline-6-carboxylic acid upon exposure to atmospheric humidity.

Reaction Landscape

The following diagram outlines the primary synthetic pathways accessible from this intermediate:

ReactionLandscapeStartQuinoline-6-carboxylic AcidInterQuinoline-6-carbonyl Chloride(Highly Reactive)Start->InterSOCl2 or (COCl)2Reflux/Cat. DMFProd1Quinoline-6-carboxamides(Kinase Inhibitors / P2X7 Antagonists)Inter->Prod1R-NH2DIPEA/DCMProd2Quinoline-6-carboxylates(Esters)Inter->Prod2R-OHTEA/DMAPProd3Oxadiazole Derivatives(Bioisosteres)Inter->Prod31. Hydrazine2. Cyclization

Figure 1: Divergent synthesis pathways from the quinoline-6-carbonyl chloride core.[2][3]

Core Synthesis Protocol: In Situ Generation & Amidation

Commercially available acid chlorides often degrade during storage. For high-stakes medicinal chemistry, the "Gold Standard" is in situ generation followed immediately by coupling.

Phase 1: Activation (Acid to Acid Chloride)

Objective: Convert quinoline-6-carboxylic acid to the acid chloride without isolating the unstable intermediate.

Reagents:

  • Quinoline-6-carboxylic acid (1.0 equiv)

  • Thionyl Chloride (SOCl₂) (5.0 equiv) OR Oxalyl Chloride (1.5 equiv)

  • Catalytic DMF (2-3 drops)

  • Solvent: Anhydrous Toluene or DCM

Protocol:

  • Suspend quinoline-6-carboxylic acid in anhydrous toluene under Argon/Nitrogen atmosphere.

  • Add catalytic DMF (activates the reagent via the Vilsmeier-Haack intermediate).

  • Add Thionyl Chloride dropwise at room temperature.

  • Critical Step: Heat to reflux (80°C for Toluene) for 2–3 hours.

    • Validation: The suspension should clarify into a solution as the acid is consumed.

  • Evaporate solvent and excess SOCl₂ in vacuo to dryness. Co-evaporate with dry toluene (2x) to remove trace acid gases.

  • Result: Crude Quinoline-6-carbonyl chloride hydrochloride salt (yellow/tan solid). Use immediately.

Phase 2: Nucleophilic Acyl Substitution (Amidation)

Objective: Synthesis of Quinoline-6-carboxamide derivatives (e.g., for P2X7R antagonism).

Reagents:

  • Crude Quinoline-6-carbonyl chloride (1.0 equiv)

  • Amine (R-NH₂) (1.1 equiv)

  • Base: DIPEA (N,N-Diisopropylethylamine) (3.0 equiv) – Essential to scavenge HCl and free the quinoline nitrogen.

  • Solvent: Anhydrous DCM or THF.

Step-by-Step Protocol:

  • Dissolution: Dissolve the crude acid chloride in anhydrous DCM (0.1 M concentration) under inert atmosphere.

  • Temperature Control: Cool the solution to 0°C (ice bath). Why? To suppress the formation of bis-acylated side products if the amine is primary.

  • Addition: Mix the Amine and DIPEA in a separate vial with DCM. Add this mixture dropwise to the acid chloride solution over 15 minutes.

  • Reaction: Allow to warm to Room Temperature (RT) and stir for 2–12 hours.

    • TLC Monitoring: Mobile phase 5% MeOH in DCM. Look for the disappearance of the baseline acid (if hydrolyzed) and appearance of a UV-active spot (Rf ~0.4–0.6).

  • Workup (Self-Validating Purification):

    • Dilute with DCM.[4]

    • Wash with Sat. NaHCO₃ (removes unreacted acid and HCl).

    • Wash with Brine .

    • Dry over Na₂SO₄ and concentrate.

Data Summary Table: Optimization Parameters

ParameterStandard ConditionOptimization for Low Nucleophilicity AminesReason
Base DIPEA (3 eq)Pyridine (Solvent/Base)Pyridine acts as an acyl transfer catalyst.
Temperature 0°C → RTReflux (THF)Overcomes steric hindrance or low nucleophilicity (e.g., anilines).
Activation Thionyl ChlorideOxalyl ChlorideMilder conditions; avoids sulfur contamination in sensitive assays.

Advanced Transformations: Heterocycle Synthesis

In modern drug design, amide bonds are sometimes metabolically labile. Converting the acid chloride to a 1,3,4-oxadiazole creates a stable bioisostere.

Workflow:

  • Hydrazide Formation: React Quinoline-6-carbonyl chloride with hydrazine hydrate (excess) at 0°C to form Quinoline-6-carbohydrazide.

  • Cyclization: React the hydrazide with a carboxylic acid equivalent (or orthoester) and POCl₃ to close the ring.

PurificationLogicStartCrude Reaction MixtureCheckTLC/LCMS Check:Is starting material consumed?Start->CheckQuenchQuench with Sat. NaHCO3Check->QuenchYesExtractExtract into DCM/EtOAcQuench->ExtractPrecipDoes product precipitate?Extract->PrecipFilterFiltration & Wash(High Purity)Precip->FilterYesColumnFlash Column Chromatography(MeOH/DCM Gradient)Precip->ColumnNo

Figure 2: Decision logic for the purification of quinoline-6-carboxamide derivatives.

Case Study: P2X7 Receptor Antagonists

Context: The P2X7 receptor is a ligand-gated cation channel involved in inflammation and cancer. Research has identified quinoline-6-carboxamides as potent antagonists.

Experimental Insight: In a study synthesizing P2X7 antagonists, researchers utilized the quinoline-6-carbonyl chloride intermediate to introduce diversity at the amide position.

  • Observation: The introduction of electronegative halogens (e.g., 4-fluoro, 4-chloro) on the aniline ring (reacting partner) significantly enhanced affinity (IC50 values < 1 μM).

  • Critical Protocol Note: When reacting with electron-deficient anilines (like 4-fluoroaniline), the reaction rate with quinoline-6-carbonyl chloride slows. Heating to 60°C in THF was required to drive the reaction to completion, validating the need for the "Optimization" conditions listed in Section 3.

Safety & Handling (MSDS Summary)

Quinoline-6-carbonyl chloride poses specific hazards that must be mitigated:

  • Corrosivity: Causes severe skin burns and eye damage (Category 1B). Control: Wear nitrile gloves, face shield, and work strictly in a fume hood.

  • Hydrolysis: Reacts violently with water to release HCl gas. Control: All glassware must be oven-dried. Quench excess reagent with aqueous bicarbonate slowly.

  • Inhalation: Destructive to mucous membranes. Control: Do not remove from the fume hood until quenched.

References

  • Synthesis and Biological Evaluation of Carboxamide and Quinoline Derivatives as P2X7R Antagonists. Source: PubMed Central (PMC). URL:[Link]

  • Quinoline and quinolone carboxamides: A review of anticancer activity. Source: Molecular Diversity (via PubMed). URL:[Link]

A Senior Application Scientist's Guide for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the Skraup and Friedländer Syntheses of the Quinoline Core

The quinoline scaffold, a fusion of a benzene and a pyridine ring, is a cornerstone of medicinal chemistry.[1] Its derivatives are integral to a vast array of pharmaceuticals, including the antimalarial drugs chloroquine and quinine, anticancer agents like camptothecin, and the broad-spectrum fluoroquinolone antibiotics.[2][3] The ability to efficiently construct this privileged heterocyclic system is, therefore, of paramount importance to drug discovery and development.

Among the myriad of synthetic routes developed since quinoline's first isolation from coal tar in 1834, the Skraup and Friedländer syntheses remain fundamental pillars.[2][4] These classic name reactions, both originating in the 1880s, offer distinct yet powerful strategies for accessing the quinoline core. This guide provides a detailed examination of these two methods, moving beyond a simple recitation of steps to explain the underlying chemical principles, the rationale behind experimental choices, and their respective strategic applications in modern chemical research.

The Skraup Synthesis: A Brute-Force Approach to the Core

First reported by Czech chemist Zdenko Hans Skraup in 1880, the Skraup synthesis is a one-pot reaction that constructs the quinoline ring from simple, readily available precursors.[5][6] The archetypal reaction involves heating an aromatic amine (like aniline) with glycerol, concentrated sulfuric acid, and an oxidizing agent.[5][7] While effective, it is renowned for its harsh and highly exothermic nature.[8]

Causality of the Mechanism

The Skraup synthesis is a cascade of acid-catalyzed reactions, where each step logically enables the next. Understanding this sequence is key to controlling the often-violent process.

  • Formation of the Electrophile: The reaction is initiated by the potent dehydration of glycerol by concentrated sulfuric acid at high temperatures to form acrolein, a highly reactive α,β-unsaturated aldehyde.[9][10][11] This is the critical C3 building block for the pyridine ring.

  • Conjugate Addition: The aromatic amine, acting as a nucleophile, attacks the acrolein via a Michael (1,4-conjugate) addition.[7][10] This is favored over a 1,2-addition to the carbonyl because the amine is a relatively soft nucleophile, and the conjugate addition leads to a more stable enol intermediate.

  • Electrophilic Cyclization: The resulting β-anilinopropionaldehyde intermediate is then activated by the strong acid. Protonation of the aldehyde's carbonyl group renders it highly electrophilic, allowing the electron-rich aromatic ring to close the new heterocyclic ring, forming a 1,2-dihydroquinoline intermediate.[8][10]

  • Aromatization: The final and essential step is the oxidation of the 1,2-dihydroquinoline to the stable, aromatic quinoline ring system.[10][11] This is accomplished by an oxidizing agent, commonly nitrobenzene, which is conveniently reduced to aniline that can then participate in the reaction.[10]

Visualizing the Skraup Mechanism

Skraup_Mechanism cluster_start Starting Materials Aniline Aniline Michael_Adduct β-Anilinopropionaldehyde (Michael Adduct) Aniline->Michael_Adduct Michael Addition Glycerol Glycerol Acrolein Acrolein Glycerol->Acrolein H₂SO₄ -2H₂O Acrolein->Michael_Adduct Dihydroquinoline 1,2-Dihydroquinoline Michael_Adduct->Dihydroquinoline H⁺ Catalyzed Cyclization -H₂O Quinoline Quinoline Dihydroquinoline->Quinoline Oxidation (e.g., Nitrobenzene)

Caption: The reaction cascade of the Skraup quinoline synthesis.

A Self-Validating Experimental Protocol

This protocol is adapted from Organic Syntheses, a trusted source for robust chemical procedures.[8][12] The inclusion of ferrous sulfate is a critical modification to moderate the reaction's extreme exothermicity.[5][8]

Materials:

  • Aniline (1.0 mole)

  • Glycerol (3.0 moles)

  • Nitrobenzene (0.4 mole)

  • Concentrated Sulfuric Acid (100 mL)

  • Ferrous Sulfate Heptahydrate (10 g)

Methodology:

  • Flask Setup: In a 2-liter round-bottom flask equipped with a reflux condenser and a mechanical stirrer in a fume hood, cautiously combine the aniline, glycerol, and nitrobenzene.

    • Causality: The large flask volume and efficient stirring are essential safety measures to manage the anticipated exotherm and ensure even heat distribution.

  • Acid Addition: Slowly and with vigorous stirring, add the concentrated sulfuric acid in portions. The mixture will heat up.

    • Causality: The slow, portion-wise addition of the dense sulfuric acid is crucial to control the initial temperature rise and prevent a runaway reaction.

  • Moderator Addition: Add the ferrous sulfate heptahydrate.

    • Causality: Ferrous sulfate acts as a moderator, smoothing the reaction rate and preventing the explosive violence for which the original Skraup reaction was known.[6][12] It helps to control the decomposition of the oxidizing agent.

  • Initiation and Reaction: Gently heat the mixture. Once the reaction begins (indicated by vigorous boiling), remove the external heat source. The reaction is sufficiently exothermic to sustain itself.

    • Causality: The initial heating provides the activation energy. Removing the heat once the reaction is underway is a critical control step.

  • Work-up and Purification: After the initial vigorous reaction subsides, heat the mixture at reflux for several hours to ensure completion. Cool the mixture and dilute with water before neutralizing with an aqueous base. The quinoline product is typically isolated by steam distillation, a technique ideal for separating high-boiling, water-immiscible compounds from non-volatile residues.

Strategic Assessment: Scope and Limitations
FeatureSkraup Synthesis
Advantages • One-pot reaction from simple, inexpensive starting materials.[13]
Disadvantages • Extremely harsh conditions (strong acid, high temp).[4][13] • Notoriously violent and exothermic reaction.[8][10] • Often provides low to moderate yields.[13] • Limited scope for substitution on the pyridine ring.[13][14]

The Friedländer Synthesis: A Modular and Versatile Approach

Introduced by Paul Friedländer in 1882, this synthesis offers a more refined and versatile strategy for constructing the quinoline core.[15][16] It involves the acid- or base-catalyzed condensation of a 2-aminoaryl aldehyde or ketone with a second carbonyl compound possessing an α-methylene group.[17][18]

Causality of the Mechanism

The elegance of the Friedländer synthesis lies in its modularity. Unlike the Skraup reaction, two distinct mechanistic pathways are generally considered plausible, with the preferred route often depending on the specific substrates and reaction conditions.[16]

  • Pathway A (Aldol-First): This route begins with an intermolecular aldol condensation between the two carbonyl partners to form an aldol adduct.[15][19] This intermediate then undergoes a rapid intramolecular cyclization via imine formation, followed by dehydration to yield the aromatic quinoline.[15][19]

  • Pathway B (Schiff Base-First): Alternatively, the reaction can initiate with the formation of a Schiff base (imine) between the 2-amino group and the carbonyl of the second reactant.[16] This is followed by an intramolecular aldol-type condensation, driven by the deprotonation of the α-methylene group, and subsequent dehydration.

Both pathways are chemically logical, and the choice of an acid or base catalyst is critical for promoting the necessary condensation and dehydration steps.[15][18]

Visualizing the Friedländer Mechanism

Friedlander_Mechanism Friedländer Synthesis: Dual Mechanistic Pathways Start_A 2-Aminoaryl Aldehyde/Ketone Aldol_Adduct Aldol Adduct Start_A->Aldol_Adduct Aldol Condensation Schiff_Base Schiff Base Start_A->Schiff_Base Schiff Base Formation Start_B α-Methylene Carbonyl Compound Start_B->Aldol_Adduct Start_B->Schiff_Base Quinoline Substituted Quinoline Aldol_Adduct->Quinoline Intramolecular Cyclization & Dehydration Schiff_Base->Quinoline Intramolecular Aldol & Dehydration Cyclized_Intermediate Cyclized Intermediate

Caption: The two primary mechanistic routes of the Friedländer synthesis.

A Self-Validating Experimental Protocol

The choice between acid and base catalysis depends on the substrates' stability and reactivity. Below are representative protocols.

Protocol 1: Acid-Catalyzed (Solvent-Free) [20] This modern approach often utilizes microwave irradiation to accelerate the reaction.

Materials:

  • 2-Aminoaryl Ketone (1.0 mmol)

  • α-Methylene Carbonyl Compound (1.2 mmol)

  • p-Toluenesulfonic Acid Monohydrate (p-TsOH) (0.1 mmol, 10 mol%)

Methodology:

  • Reactant Combination: In a microwave-safe reaction vessel, combine the 2-aminoaryl ketone, the α-methylene carbonyl compound, and the p-TsOH catalyst.

    • Causality: Using a slight excess of the more volatile carbonyl component ensures the reaction goes to completion. p-TsOH is an effective and easily handled solid acid catalyst.

  • Microwave Irradiation: Place the vessel in a microwave reactor and irradiate at a set temperature (e.g., 120 °C) for 5-15 minutes. Monitor progress by Thin Layer Chromatography (TLC).

    • Causality: Microwave heating provides rapid and uniform energy input, dramatically reducing reaction times compared to conventional heating.

  • Work-up and Purification: After cooling, dissolve the reaction mixture in a suitable solvent like ethyl acetate. Wash with a saturated aqueous solution of sodium bicarbonate to remove the acid catalyst, followed by brine. Dry the organic layer, concentrate it, and purify the crude product by column chromatography or recrystallization.

    • Causality: The aqueous work-up effectively removes the catalyst and any water-soluble byproducts, simplifying the final purification.

Protocol 2: Base-Catalyzed [20]

Materials:

  • 2-Aminobenzaldehyde (1.0 mmol)

  • Ketone (1.1 mmol)

  • Potassium Hydroxide (KOH) (0.2 mmol, 20 mol%)

  • Ethanol (10 mL)

Methodology:

  • Reaction Setup: In a round-bottom flask with a reflux condenser, dissolve the 2-aminobenzaldehyde and ketone in ethanol. Add the catalytic amount of base.

    • Causality: Ethanol is a common polar protic solvent that effectively dissolves the reactants and facilitates the base-catalyzed mechanism.

  • Reaction: Heat the mixture to reflux and monitor by TLC until the starting material is consumed.

  • Work-up and Purification: Cool the reaction, remove the ethanol under reduced pressure, add water, and extract the product with an organic solvent (e.g., dichloromethane). Dry and concentrate the organic extracts to obtain the crude product for further purification.

    • Causality: The extraction isolates the organic product from the inorganic base and other aqueous-soluble species.

Strategic Assessment: Scope and Limitations
FeatureFriedländer Synthesis
Advantages • Generally milder conditions than Skraup.[13] • Versatile; can be performed under acidic, basic, or neutral conditions.[13][18] • Broad substrate scope allows for diverse substitution patterns on both rings.[13] • Typically gives good to excellent yields.[13]
Disadvantages • Requires pre-synthesis of 2-aminoaryl aldehydes or ketones, which can be less accessible than anilines.[13] • Regioselectivity can be a challenge with unsymmetrical ketones.[15]

Comparative Analysis and Strategic Choice

The decision to employ the Skraup or Friedländer synthesis is a strategic one, dictated by the target molecule's complexity and the availability of starting materials.

FeatureSkraup SynthesisFriedländer Synthesis
Reactants Aniline, glycerol, H₂SO₄, oxidizing agent[10][13]2-Aminoaryl aldehyde/ketone, α-methylene compound[15][17]
Conditions Harsh: strongly acidic, high temp (>150°C), exothermic[10][13]Milder: can be acidic, basic, or neutral[13][18]
Substrate Scope Limited, mainly for simple quinolines[13]Broad, allows for highly functionalized quinolines[13]
Yield Often low to moderate, can be variable[13]Generally good to excellent[13]
Key Advantage One-pot from simple, bulk starting materials[13]High yields and great versatility in substitution[13]
Key Disadvantage Hazardous conditions, limited scope[13]Requires more complex, pre-functionalized starting materials[13]

Workflow Comparison:

Workflow_Comparison cluster_Skraup Skraup Synthesis Workflow cluster_Friedlander Friedländer Synthesis Workflow S1 Combine Aniline, Glycerol, Oxidizing Agent S2 Add H₂SO₄ (Harsh Conditions) S1->S2 S3 One-Pot Reaction & Heat S2->S3 S4 Simple Quinoline S3->S4 F1 Synthesize 2-Aminoaryl Carbonyl Substrate F2 Combine with α-Methylene Compound & Catalyst F1->F2 F3 Condensation/Cyclization (Milder Conditions) F2->F3 F4 Complex Quinoline F3->F4

Caption: A high-level comparison of the experimental workflows.

A researcher would choose the Skraup synthesis for large-scale production of unsubstituted or simply substituted quinolines where cost of starting materials is a primary concern. In contrast, a medicinal chemist developing a new drug candidate would almost certainly choose the Friedländer synthesis or its modern variations. Its modularity is ideal for creating a library of diverse analogues for structure-activity relationship (SAR) studies, offering precise control over the substitution pattern to fine-tune the molecule's biological activity.[2]

Conclusion

The Skraup and Friedländer syntheses, while over 140 years old, have not been relegated to the annals of chemical history. They represent two fundamentally different philosophies for constructing one of chemistry's most important heterocyclic cores. The Skraup reaction is a testament to the power of forcing simple molecules together under extreme conditions, while the Friedländer synthesis showcases the elegance of a modular, controlled assembly. For the modern researcher and drug development professional, a thorough understanding of the mechanics, advantages, and limitations of both methods is indispensable, providing a robust toolkit for accessing the vital quinoline scaffold.

References

  • Wikipedia. Friedländer synthesis. Available from: [Link]

  • IIP Series. SYNTHESIS OF QUINOLINE AND ITS DERIVATIVES USING VARIOUS NAME REACTIONS: AN OVERVIEW. Available from: [Link]

  • Organic Chemistry Portal. Friedlaender Synthesis. Available from: [Link]

  • NPTEL. Preparation and Properties of Quinoline. Available from: [Link]

  • Slideshare. synthesis of quinoline derivatives and its applications. Available from: [Link]

  • Pharmaguideline. Synthesis, Reactions and Medicinal Uses of Quinoline. Available from: [Link]

  • Wikipedia. Skraup reaction. Available from: [Link]

  • chemistry-europe.onlinelibrary.wiley.com. Friedlander quinoline synthesis. Available from: [Link]

  • Sci-Hub. Concerning the mechanism of the Friedländer quinoline synthesis. Available from: [Link]

  • Royal Society of Chemistry. Recent advances in chemistry and therapeutic potential of functionalized quinoline motifs – a review. Available from: [Link]

  • vdoc.pub. Skraup reaction. Available from: [Link]

  • National Institutes of Health (NIH). Recent Advances in Metal-Free Quinoline Synthesis. Available from: [Link]

  • ResearchGate. The Friedländer Synthesis of Quinolines. Available from: [Link]

  • Springer. Review on recent development of quinoline for anticancer activities. Available from: [Link]

  • Organic Reactions. The Skraup Synthesis of Quinolines. Available from: [Link]

  • ResearchGate. The Skraup Synthesis of Quinolines. Available from: [Link]

  • National Institutes of Health (NIH). Advances in polymer based Friedlander quinoline synthesis. Available from: [Link]

  • ACS Publications. A MODIFICATION OF THE SKRAUP SYNTHESIS OF QUINOLINE. Available from: [Link]

  • National Institutes of Health (NIH). Application of Quinoline Ring in Structural Modification of Natural Products. Available from: [Link]

  • Organic Reactions. The Friedländer Synthesis of Quinolines. Available from: [Link]

  • ResearchGate. THE PREPARATION OF QUINOLINES BY A MODIFIED SKRAUP REACTION. Available from: [Link]

  • Organic Chemistry Portal. One-Pot Friedländer Quinoline Synthesis: Scope and Limitations. Available from: [Link]

  • Royal Society of Chemistry. Electrochemically assisted Friedlander reaction: a highly efficient and sustainable method for quinoline synthesis. Available from: [Link]

  • ResearchGate. Variation of the nature of aniline derivatives for the modified Skraup reaction starting from glycerol (1) in water under microwave irradiations a. Available from: [Link]

  • ResearchGate. Friedlander Synthesis of Poly-Substituted Quinolines: A Mini Review. Available from: [Link]

  • ACS Publications. A Modified Friedlander Condensation for the Synthesis of 3-Hydroxyquinoline-2-carboxylates. Available from: [Link]

  • Organic Syntheses. QUINOLINE. Available from: [Link]

Sources

Technical Monograph: Biological Activities of Quinoline-Containing Compounds

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Privileged Scaffold

In the landscape of medicinal chemistry, the quinoline scaffold (benzo[b]pyridine) remains a "privileged structure"—a molecular framework capable of providing ligands for diverse biological receptors. From the historical isolation of quinine to the third-generation fluoroquinolones and modern kinase inhibitors, this bicyclic heterocycle offers a unique balance of lipophilicity, basicity, and electronic tunability.

This guide moves beyond basic literature review to provide a structural, mechanistic, and experimental framework for researchers developing next-generation quinoline derivatives. We focus on the causality between chemical modification and biological response, supported by validated screening protocols.

Structure-Activity Relationship (SAR) Landscape

The quinoline ring system is electron-deficient, making it susceptible to nucleophilic attack at C2 and C4, and electrophilic substitution at C5 and C8. Understanding these electronic properties is critical for rational drug design.

The Pharmacophore Map

The following diagram illustrates the critical substitution points that define the biological specificity of quinoline derivatives.

QuinolineSAR QuinolineCore Quinoline Scaffold (Benzo[b]pyridine) N1 N1 Position: Basicity & H-Bond Acceptor Critical for DNA/Heme binding QuinolineCore->N1 C2 C2 Position: Steric Bulk Tolerance Modulates metabolic stability QuinolineCore->C2 C4 C4 Position: KEY PHARMACOPHORE Amino side chains (Antimalarial) Arylamino groups (Kinase inhibition) QuinolineCore->C4 C6 C6 Position: Fluoro group (Antibacterial) Increases cell penetration & Gyrase affinity QuinolineCore->C6 C8 C8 Position: Methoxy/Hydroxy groups Modulates lipophilicity & Off-target toxicity QuinolineCore->C8 Antimalarial Antimalarial Activity (Heme Polymerization Inhibition) C4->Antimalarial 4-amino chains Anticancer Anticancer Activity (Kinase/Topo Inhibition) C4->Anticancer 4-anilino Antibacterial Antibacterial Activity (DNA Gyrase Inhibition) C6->Antibacterial 6-Fluoro

Figure 1: Structural logic of the quinoline scaffold. C4 and C6 modifications are the primary drivers for therapeutic differentiation between antimalarial, antibacterial, and anticancer activities.

Therapeutic Verticals & Mechanisms

Infectious Diseases: The Heme & Gyrase Axis

Malaria: The core mechanism of 4-aminoquinolines (e.g., Chloroquine) is the inhibition of hemozoin formation.[1] The parasite digests hemoglobin, releasing toxic free heme (ferriprotoporphyrin IX). Quinoline derivatives accumulate in the acidic digestive vacuole via pH trapping (due to the basic N1), bind to heme, and prevent its polymerization into non-toxic hemozoin crystals. The accumulation of free heme lyses the parasite membranes.

Bacterial: Fluoroquinolones (e.g., Ciprofloxacin) target bacterial Type II topoisomerases (DNA gyrase and Topoisomerase IV).[2] The C6-fluorine atom improves cell wall penetration and binding affinity to the enzyme-DNA complex, stabilizing DNA strand breaks and leading to bacterial cell death.

Oncology: Dual-Targeting Capabilities

Modern quinoline derivatives in oncology often function as "dirty drugs" (poly-pharmacological agents), which is advantageous for overcoming resistance.

  • Topoisomerase Inhibition: Planar quinoline systems (e.g., Camptothecin analogs) intercalate between DNA base pairs, stabilizing the Topoisomerase I-DNA cleavable complex.

  • Kinase Inhibition: 4-anilinoquinolines mimic the ATP molecule, binding to the hinge region of receptor tyrosine kinases (RTKs) like EGFR and VEGFR.

Comparative Data: FDA-Approved vs. Experimental
Compound ClassRepresentative DrugPrimary TargetIC50 / MIC RangeClinical Status
Fluoroquinolone CiprofloxacinDNA Gyrase / Topo IV0.01 - 2.0 µg/mL (MIC)FDA Approved
4-Aminoquinoline ChloroquineHeme Polymerization10 - 20 nM (IC50)FDA Approved
Camptothecin Analog IrinotecanTopoisomerase I0.2 - 5.0 µM (IC50)FDA Approved
Kinase Inhibitor LenvatinibVEGFR / FGFR4 - 50 nM (IC50)FDA Approved
Experimental Hybrid7-Cl-Quinoline-FerroceneP. falciparum (MDR)< 10 nM (IC50)Pre-clinical
Experimental HybridQuinoline-ChalconeTubulin / EGFR0.5 - 2.0 µM (IC50)Pre-clinical

Mechanistic Visualization

The following pathway illustrates the divergence of quinoline mechanisms in a eukaryotic cancer cell versus a prokaryotic/parasitic system.

QuinolineMechanism cluster_Cancer Eukaryotic Cancer Cell cluster_Bacteria Bacterial / Parasitic Cell Quinoline Quinoline Derivative RTK RTK (EGFR/VEGFR) Quinoline->RTK ATP Competition Topo Topoisomerase I/II Quinoline->Topo Intercalation Gyrase DNA Gyrase (Bacteria) Quinoline->Gyrase Ternary Complex Heme Free Heme (Malaria) Quinoline->Heme Capping PI3K PI3K/Akt Pathway RTK->PI3K Signaling Blocked Apoptosis Apoptosis PI3K->Apoptosis Survival Signal Lost DNA_Damage DNA Double Strand Breaks Topo->DNA_Damage Complex Stabilization DNA_Damage->Apoptosis Replication Replication Fork Arrest Gyrase->Replication Lysis Membrane Lysis Heme->Lysis ROS Accumulation

Figure 2: Dual-mechanistic pathways. In oncology, quinolines drive apoptosis via DNA damage and kinase blockade.[3] In infectious disease, they induce lysis via replication arrest or toxic metabolite accumulation.

Experimental Validation Frameworks

To ensure data integrity (E-E-A-T), the following protocols are standardized for evaluating novel quinoline derivatives. These are self-validating systems including necessary controls.

Protocol A: High-Throughput Cytotoxicity Screening (SRB Assay)

Why SRB over MTT? Quinoline compounds can sometimes interfere with mitochondrial reductase enzymes, leading to false positives in MTT assays. The Sulforhodamine B (SRB) assay measures total protein mass and is more robust for this scaffold.

Workflow:

  • Seeding: Plate tumor cells (e.g., A549, MCF-7) at 5,000 cells/well in 96-well plates. Incubate for 24h to ensure adhesion.

  • Treatment: Add quinoline derivatives (dissolved in DMSO, final concentration <0.5%) in serial dilutions (0.1 µM to 100 µM).

    • Positive Control:[4] Doxorubicin (1 µM).

    • Negative Control: 0.5% DMSO vehicle.

  • Fixation: After 48h, fix cells with cold 10% trichloroacetic acid (TCA) for 1h at 4°C. Critical Step: Cold TCA preserves protein integrity.

  • Staining: Wash 5x with water. Dry. Stain with 0.4% SRB in 1% acetic acid for 30 mins.

  • Quantification: Wash 4x with 1% acetic acid to remove unbound dye. Solubilize bound stain with 10 mM Tris base (pH 10.5). Read OD at 510 nm.

  • Calculation: % Growth Inhibition =

    
    .
    
Protocol B: Topoisomerase II Relaxation Assay

Objective: Confirm if the mechanism of cytotoxicity is DNA-enzyme interaction.

Workflow:

  • Reaction Mix: Combine supercoiled pHOT1 plasmid DNA (0.25 µg), Human Topoisomerase IIα (2 units), and Assay Buffer (Tris-HCl, ATP, MgCl2, NaCl).

  • Incubation: Add test compound (10 µM and 50 µM). Incubate at 37°C for 30 minutes.

    • Control: Etoposide (Known Topo II poison).

  • Termination: Stop reaction with SDS/Proteinase K.

  • Electrophoresis: Run samples on a 1% agarose gel without Ethidium Bromide (EtBr) initially.

  • Visualization: Stain gel with EtBr post-run.

    • Interpretation: "Relaxed" DNA migrates slower. If the quinoline inhibits Topo II, the DNA remains supercoiled (migrates faster) or forms linear fragments (if it acts as a poison).

References

  • Synthetic Approaches and Biological Activities of Quinoline Derivatives: A Review. Asian Journal of Chemistry, 2025. Link

  • Natural Products, Synthesis, and Biological Activities of Quinolines (2020-2024). Mini-Reviews in Medicinal Chemistry, 2025. Link

  • Inhibition of cancer cells by Quinoline-Based compounds: A review with mechanistic insights. Bioorganic & Medicinal Chemistry, 2024.[5] Link

  • Quinoline conjugates for enhanced antimalarial activity: a review on synthesis by molecular hybridization. Malaria Journal, 2021. Link

  • Design, Synthesis, and Cytotoxicity and Topoisomerase I/IIα Inhibition Activity of Pyrazolo[4,3-f]quinoline Derivatives. Molecules, 2022.[4] Link

  • FDA Drug Safety Communication: Fluoroquinolone Antibiotics. U.S. Food & Drug Administration, 2018.[6] Link

Sources

Navigating the Synthesis Maze: A Technical Guide to the Solubility of Quinoline-6-Carbonyl Chloride in Organic Solvents

Author: BenchChem Technical Support Team. Date: February 2026

For Immediate Release

[City, State] – [Date] – For researchers, scientists, and drug development professionals navigating the complexities of organic synthesis, understanding the solubility of key reagents is paramount. This in-depth technical guide addresses a critical knowledge gap concerning the solubility of quinoline-6-carbonyl chloride, a vital building block in the synthesis of numerous pharmaceutical compounds. By providing a comprehensive analysis of its solubility characteristics and outlining robust experimental protocols, this document aims to empower scientists to optimize their reaction conditions, enhance yields, and ensure the integrity of their research.

Executive Summary: The Critical Role of Solvent Selection

Quinoline-6-carbonyl chloride, a derivative of the versatile quinoline scaffold, is a highly reactive intermediate employed in the synthesis of a wide array of biologically active molecules. Its utility stems from the electrophilic nature of the carbonyl chloride group, which readily participates in nucleophilic substitution reactions. However, this reactivity also presents a significant challenge: the compound's propensity to react with protic solvents, such as water and alcohols, necessitates careful solvent selection to avoid unwanted side reactions and decomposition. This guide provides a detailed exploration of the theoretical and practical aspects of quinoline-6-carbonyl chloride solubility, enabling researchers to make informed decisions in their synthetic endeavors.

Deconstructing the Molecule: Predicting Solubility Behavior

The solubility of quinoline-6-carbonyl chloride is governed by the interplay of its constituent parts: the aromatic, heterocyclic quinoline core and the highly polar, reactive carbonyl chloride group.

  • The Quinoline Moiety: The quinoline ring system, a fusion of a benzene and a pyridine ring, imparts a degree of aromatic character and moderate polarity to the molecule. Quinoline itself is sparingly soluble in cold water but exhibits good solubility in many organic solvents. This suggests that quinoline-6-carbonyl chloride will likely follow a similar trend.

  • The Carbonyl Chloride Group: The carbonyl chloride group is strongly electron-withdrawing and highly polar, significantly influencing the molecule's overall polarity. This group is also the primary site of reactivity, readily undergoing nucleophilic attack.

Based on these structural features, a qualitative solubility profile can be predicted.

Table 1: Predicted Qualitative Solubility of Quinoline-6-Carbonyl Chloride in Common Organic Solvents

Solvent ClassRepresentative SolventsPredicted SolubilityRationale
Aprotic Polar Dichloromethane (DCM), Chloroform, Tetrahydrofuran (THF), Ethyl Acetate, Acetonitrile (ACN), N,N-Dimethylformamide (DMF), Dimethyl Sulfoxide (DMSO)High to ModerateThese solvents can solvate the polar carbonyl chloride group without reacting with it. Their varying polarities offer a range of options for fine-tuning reaction conditions.
Aprotic Nonpolar Toluene, HexanesLow to ModerateWhile less effective at solvating the polar functional group, these solvents can interact with the aromatic quinoline core. Solubility is expected to be limited.
Protic Polar Water, Methanol, EthanolReactive (Insoluble)These solvents will react with the carbonyl chloride group, leading to the formation of the corresponding carboxylic acid or ester, respectively. Therefore, they are unsuitable as solvents for the intact compound.

The Imperative of Stability: A Reactive Intermediate

The primary challenge in handling quinoline-6-carbonyl chloride is its susceptibility to hydrolysis and alcoholysis. The presence of even trace amounts of water or other protic nucleophiles can lead to the rapid degradation of the starting material.

Quinoline-6-carbonyl chloride stability and storage conditions

Author: BenchChem Technical Support Team. Date: February 2026

Technical Monograph: Stability Dynamics and Preservation Protocols for Quinoline-6-Carbonyl Chloride

Executive Summary

Quinoline-6-carbonyl chloride (Q6CC) is a high-value heterocyclic electrophile critical to the synthesis of c-Met kinase inhibitors and antimalarial pharmacophores [1, 2]. Unlike simple benzoyl chlorides, the quinoline nitrogen introduces a basic center that can catalyze autocatalytic degradation in the presence of trace moisture. This guide provides a field-proven protocol for stabilizing Q6CC, moving beyond generic "store cool and dry" advice to a rigorous, self-validating preservation system.

Chemical Profile & Critical Reactivity

PropertySpecification
CAS Number 72369-87-0 [3]
Molecular Formula C₁₀H₆ClNO
Molecular Weight 191.61 g/mol
Physical State Off-white to pale yellow solid
Solubility Soluble in DCM, THF, EtOAc (Reacts violently with water/alcohols)
Primary Hazard Corrosive, Lachrymator (Evolves HCl on contact with air)

The Instability Mechanism: The carbonyl chloride moiety at the C6 position is highly electrophilic. Upon exposure to atmospheric moisture, Q6CC undergoes rapid nucleophilic acyl substitution. This reaction is particularly insidious because the evolved HCl can protonate the quinoline nitrogen, forming a hygroscopic salt that accelerates further moisture absorption—a "hydrolytic death spiral."

Hydrolysis Q6CC Quinoline-6-carbonyl chloride TS Tetrahedral Intermediate Q6CC->TS + H₂O H2O H₂O (Atmospheric Moisture) H2O->TS Acid Quinoline-6-carboxylic acid TS->Acid HCl HCl Gas (Corrosive) TS->HCl Salt Quinolinium HCl Salt (Hygroscopic Catalyst) HCl->Salt Protonation of Ring N Salt->Q6CC Accelerates Moisture Uptake

Figure 1: The autocatalytic hydrolysis pathway. The formation of the HCl salt increases the bulk material's hygroscopicity, accelerating degradation.

Storage Ecosystem: The "Zero-Moisture" Protocol

To maintain >98% purity, Q6CC must be isolated from the three vectors of decay: Moisture, Heat, and Light.

Tiered Storage Matrix
DurationTemperatureAtmosphereContainer Type
Working Stock (<1 Week) 2–8°CDry Nitrogen (N₂)Amber vial with PTFE-lined cap + Parafilm
Long-Term (>1 Month) -20°CArgon (Ar)Schlenk flask or Sure/Seal™ bottle
Archival (>6 Months) -80°CArgon (Ar)Heat-sealed ampoule
The "Argon Blanket" Technique

Argon is superior to Nitrogen for storing Q6CC because it is denser than air. When a container is opened, Argon stays in the vessel, protecting the solid surface, whereas Nitrogen tends to diffuse out.

  • Protocol: Flush the headspace with dry Argon for 30 seconds before sealing.

  • Desiccation: Secondary containment in a desiccator with active phosphorus pentoxide (P₂O₅) or indicating silica gel is mandatory for -20°C storage to prevent condensation upon warming [4].

Quality Control: The Self-Validating System

The Problem: Direct analysis of acid chlorides via reversed-phase HPLC is flawed. The water in the mobile phase will hydrolyze the analyte during the run, leading to false negatives (low purity) and ghost peaks (carboxylic acid) [5].

The Solution: The Methanol Quench Method . This converts the reactive acid chloride into a stable methyl ester, which can be accurately quantified.

QC Workflow: Methanol Derivatization
  • Sampling: Dissolve ~5 mg of Q6CC in 1 mL of anhydrous Dichloromethane (DCM).

  • Quenching: Add 1 mL of anhydrous Methanol (MeOH) containing 1% Triethylamine (TEA).

    • Note: TEA neutralizes the HCl by-product, driving the reaction to completion.

  • Incubation: Vortex for 1 minute; let stand for 10 minutes at room temperature.

  • Analysis: Inject into HPLC/GC.

    • Target: Methyl quinoline-6-carboxylate.

    • Impurity: If Quinoline-6-carboxylic acid is present before quenching, it will remain as the acid (or methylate much slower without acid catalysis), allowing you to distinguish between the active chloride and the hydrolyzed waste.

QC_Workflow Sample Raw Q6CC Sample Quench Add MeOH + 1% TEA (Quench Step) Sample->Quench Reaction Conversion to Methyl Ester Quench->Reaction Rapid Esterification HPLC HPLC Analysis (C18 Column) Reaction->HPLC Result Quantify Methyl Ester = Active Q6CC Content HPLC->Result

Figure 2: The Methanol Quench Protocol for accurate purity assessment of acid chlorides.

Handling & Safety Protocols

Caution: Q6CC is a lachrymator. It reacts with moisture on the cornea to produce HCl.

  • Engineering Controls: All transfers must occur in a functioning fume hood or glovebox.

  • PPE: Double nitrile gloves (acid chlorides permeate single layers), chemical splash goggles, and lab coat.

  • Spill Management:

    • Do not use water. Water will cause a violent release of HCl gas.

    • Neutralization: Cover spills with solid Sodium Bicarbonate (NaHCO₃) or Calcium Carbonate. Mix slowly to neutralize the acid. Once fizzing stops, sweep up the solid waste [6].

Rescue of Degraded Material

If the material has yellowed or crusted (partial hydrolysis):

  • Do NOT distill: High boiling point risks thermal decomposition.

  • Recrystallization: Dissolve in a minimal amount of dry hot Hexane/DCM (mixture). Filter while hot to remove the insoluble carboxylic acid/HCl salt. Cool to -20°C to recrystallize the pure acid chloride.

References

  • Nishii, H., et al. (2010).[1] "Discovery of 6-benzyloxyquinolines as c-Met selective kinase inhibitors."[1] Bioorganic & Medicinal Chemistry Letters, 20(4), 1405-1409.[1] Link

  • Lombard, M. C., et al. (2012). "Antimalarial and anticancer activities of artemisinin-quinoline hybrid-dimers." European Journal of Pharmaceutical Sciences, 47(5), 834-841.[2] Link

  • Sigma-Aldrich.[2] "Quinoline-6-carbonyl chloride Product Specification." Merck KGaA. Link

  • Flinn Scientific. "Acid Chloride Storage and Handling Safety Guide." Flinn Scientific Safety Data. Link

  • Kishore, M., et al. (2017). "Development and validation of a general derivatization HPLC method for the trace analysis of acyl chlorides." Journal of Pharmaceutical and Biomedical Analysis, 145, 345-351. Link

  • University of North Carolina. "Laboratory Safety Manual: Safe Handling of Corrosives." EHS Policies. Link

Sources

Methodological & Application

Application Note: Quinoline-6-Carbonyl Chloride in Kinase Inhibitor Design

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note is designed for medicinal chemists and drug discovery scientists. It details the strategic utility, synthetic protocols, and application of Quinoline-6-carbonyl chloride (Q6CC) as a privileged building block for Next-Generation Kinase Inhibitors.

Expanding the Chemical Vector: Targeting Allosteric and Solvent-Exposed Regions

Abstract

The quinoline scaffold is ubiquitous in FDA-approved kinase inhibitors (e.g., Lenvatinib, Cabozantinib, Bosutinib). However, while the 3- and 4-positions have been exhaustively explored for ATP-hinge binding and "gatekeeper" interactions, the 6-position remains a high-potential vector for optimizing pharmacokinetic (PK) profiles and accessing solvent-exposed pockets. Quinoline-6-carbonyl chloride (Q6CC) serves as a critical electrophilic building block, enabling the rapid installation of diverse amide functionalities. This guide provides validated protocols for utilizing Q6CC to synthesize Type I and Type II kinase inhibitors, with a specific focus on CDK8/19 and c-Met analog development.

Scientific Rationale: The "Exit Vector" Strategy

In rational drug design, the quinoline nitrogen (N1) often functions as a hydrogen bond acceptor for the kinase hinge region (e.g., Met1160 in c-Met). The geometry of the quinoline ring positions the C6-substituent to project away from the ATP-binding cleft, often towards the solvent front or the ribose-binding pocket.

Key Advantages of the C6-Carbonyl Vector:
  • Solubility Enhancement: The C6-amide linkage allows the attachment of solubilizing groups (e.g., piperazines, morpholines) without disrupting the core hinge-binding interaction.

  • Selectivity Tuning: By projecting into the solvent channel, C6-substituents can interact with non-conserved surface residues, improving selectivity between homologous kinases (e.g., CDK8 vs. CDK19).

  • Metabolic Stability: Unlike the metabolically labile 4-position (prone to oxidation), the 6-position amide is generally robust, reducing clearance rates.

Target Landscape
  • CDK8/19 Mediator Kinases: Recent literature identifies the quinoline-6-carboxamide scaffold as a potent replacement for quinazoline cores (e.g., Senexin derivatives), improving metabolic stability.

  • c-Met & VEGFR: 6-substituted quinolines are being explored to overcome resistance mutations affecting Type II inhibitors.

Chemical Properties & Handling

Compound: Quinoline-6-carbonyl chloride CAS: 158000-98-7 Molecular Weight: 191.61 g/mol Physical State: Off-white to pale yellow solid.

Stability & Storage Warning
  • Moisture Sensitivity: Q6CC is an acid chloride and is highly susceptible to hydrolysis, converting back to the unreactive carboxylic acid (Quinoline-6-carboxylic acid) and HCl upon exposure to atmospheric moisture.

  • Storage: Store at -20°C under an inert atmosphere (Argon/Nitrogen).

  • QC Check: Before use, dissolve a small sample in anhydrous MeOH. Inject onto LCMS. A pure sample should show the methyl ester peak (M+31) as the major species due to immediate methanolysis, confirming the active acid chloride was present. If the acid peak (M+17) dominates, the reagent has hydrolyzed.

Experimental Protocols

Protocol A: General Library Synthesis (Schotten-Baumann Conditions)

Best for: Rapid synthesis of diverse amide libraries using non-sensitive amines.

Reagents:

  • Quinoline-6-carbonyl chloride (1.0 equiv)

  • Amine coupling partner (1.1 equiv)

  • DIPEA (Diisopropylethylamine) or TEA (Triethylamine) (2.5 equiv)

  • Solvent: DCM (Dichloromethane) or THF (anhydrous)

Procedure:

  • Preparation: In a flame-dried reaction vial purged with Argon, dissolve the Amine (0.5 mmol) in anhydrous DCM (2 mL).

  • Base Addition: Add DIPEA (1.25 mmol) and cool the mixture to 0°C (ice bath).

  • Acylation: Slowly add Quinoline-6-carbonyl chloride (0.5 mmol) dissolved in DCM (1 mL) dropwise over 5 minutes.

    • Note: Exotherm is possible. Maintain temperature < 5°C.

  • Reaction: Allow the mixture to warm to Room Temperature (RT) and stir for 2–4 hours. Monitor by TLC (5% MeOH in DCM) or LCMS.

  • Quench: Add saturated NaHCO₃ solution (2 mL) to quench unreacted acid chloride.

  • Workup: Extract with DCM (3 x 5 mL). Wash combined organics with Brine, dry over Na₂SO₄, and concentrate.

  • Purification: Flash column chromatography (Gradient: 0-10% MeOH in DCM).

Protocol B: "One-Pot" Activation (From Carboxylic Acid)

Best for: When the acid chloride is not available or has hydrolyzed. This generates Q6CC in situ.

Reagents:

  • Quinoline-6-carboxylic acid (1.0 equiv)

  • Thionyl Chloride (SOCl₂) (5.0 equiv)

  • Cat.[1][2][3][4] DMF (1 drop)

Procedure:

  • Suspend Quinoline-6-carboxylic acid in dry Toluene or DCM.

  • Add Thionyl Chloride and 1 drop of DMF (catalyst).

  • Reflux (Toluene) or stir at RT (DCM) for 2–3 hours until the solution becomes clear (indicates Acid Chloride formation).

  • Critical Step: Evaporate solvent and excess SOCl₂ completely under high vacuum (azeotrope with dry toluene 2x to remove traces of SOCl₂).

  • Redissolve the crude Q6CC residue in DCM and proceed immediately to Protocol A .

Case Study: Optimization of CDK8 Inhibitors

Based on Senexin-type structure-activity relationships (SAR).

The following diagram illustrates the SAR logic when using Q6CC to build a CDK8 inhibitor. The 6-position amide acts as a linker to the "Tail Region," improving solubility and target residence time.

G cluster_0 SAR Logic Q6CC Quinoline-6-Carbonyl Chloride Product C6-Carboxamide Inhibitor Q6CC->Product + Amine / Base Amine Solubilizing Amine (e.g., N-Boc-Piperazine) Amine->Product Scaffold Quinoline Core (Hinge Binder) Hinge ATP Hinge (Met1160 / Ala100) Scaffold->Hinge H-Bond (N1) Product->Scaffold Contains Solvent Solvent Front (Solubility/Selectivity) Product->Solvent Projects Tail (C6)

Caption: SAR logic for Quinoline-6-carboxamide inhibitors. The N1 nitrogen binds the kinase hinge, while the C6-amide projects solubilizing groups into the solvent front.

Data Summary: Substituent Effects

Comparison of Quinoline positions for kinase inhibitor design.

PositionPrimary InteractionChemical Vector UtilityKey Challenge
N1 H-Bond Acceptor (Hinge)Core BindingMust remain unsubstituted for activity.
C3 Gatekeeper / Back-pocketPotency / SelectivitySteric clashes with gatekeeper residues.
C4 Hinge / Hydrophobic PocketPotency (Main Vector)Metabolic liability (Oxidation).
C6 Solvent Front / Ribose PK / Solubility / Diversity Requires linker (e.g., Amide from Q6CC).

Troubleshooting & Safety

Common Issues
  • Low Yield: Often caused by hydrolysis of Q6CC. Solution: Use Protocol B to generate fresh acid chloride or ensure all solvents are anhydrous (stored over molecular sieves).

  • Regioselectivity: If using a quinoline with competing nucleophiles (e.g., an amino group at C3), protect the C3-amine before reacting with Q6CC.

  • Purification: Quinoline amides can be "streaky" on silica due to the basic nitrogen. Solution: Add 1% Triethylamine or 1% NH₄OH to the DCM/MeOH eluent.

HSE (Health, Safety, Environment)
  • Corrosive: Q6CC releases HCl gas upon contact with moisture. Handle in a fume hood.

  • Sensitizer: Acid chlorides are potent sensitizers. Double-glove and wear eye protection.

References

  • National Institutes of Health (NIH). A Selective and Orally Bioavailable Quinoline-6-carbonitrile-based Inhibitor of CDK8/19 Mediator Kinase. (2023).[4][5] [Link]

  • MDPI (Molecules). Quinoline-Based Molecules Targeting c-Met, EGF, and VEGF Receptors. [Link]

  • Organic Chemistry Portal. Synthesis of Quinolines - Recent Advances. [Link]

  • ResearchGate. Quinoline-based small molecules as effective protein kinases inhibitors (Review). [Link]

Sources

Quinoline-based molecules targeting c-Met and VEGF receptors.

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Dual-Targeting of c-Met and VEGFR with Quinoline-Based Inhibitors

Abstract

The simultaneous inhibition of the Hepatocyte Growth Factor Receptor (c-Met) and Vascular Endothelial Growth Factor Receptor (VEGFR) represents a synergistic strategy to blockade both tumor metastasis and angiogenesis.[1] Quinoline-based small molecules, exemplified by Cabozantinib and Foretinib , have emerged as privileged scaffolds for this dual-targeting approach. This Application Note provides a rigorous, field-validated framework for evaluating novel quinoline derivatives, detailing protocols for biochemical kinase profiling, cellular target engagement, and functional angiogenic assays.

Molecular Rationale & Mechanism

The "Kinase Switch" Hypothesis: Tumors treated with pure VEGF inhibitors often develop resistance by upregulating c-Met, which drives invasion and metastasis as an escape mechanism. Dual inhibitors prevent this "switch." Structurally, quinoline-based inhibitors (e.g., Cabozantinib) typically function as Type II ATP-competitive inhibitors . They occupy the ATP-binding pocket and extend into the hydrophobic back pocket, stabilizing the kinase in its inactive "DFG-out" conformation.

Pathway Interaction Diagram

The following diagram illustrates the convergence of HGF and VEGF signaling on cell survival and migration, highlighting the intervention point of quinoline inhibitors.

DualInhibition HGF HGF (Ligand) cMet c-Met Receptor (RTK) HGF->cMet Activates VEGF VEGF (Ligand) VEGFR VEGFR2 Receptor (RTK) VEGF->VEGFR Activates PI3K PI3K / AKT cMet->PI3K MAPK RAS / MAPK cMet->MAPK VEGFR->PI3K VEGFR->MAPK Quinoline Quinoline Inhibitor (e.g., Cabozantinib) Quinoline->cMet Blocks ATP Site Quinoline->VEGFR Angio Angiogenesis (Endothelial) PI3K->Angio Meta Metastasis / Invasion (Epithelial) PI3K->Meta MAPK->Angio MAPK->Meta

Figure 1: Convergence of c-Met and VEGFR signaling pathways. Quinoline inhibitors block the ATP-binding site of both receptors, preventing downstream activation of PI3K and MAPK cascades.

Biochemical Profiling (In Vitro Kinase Assays)

Before cellular testing, the binding affinity (


) must be established using a FRET-based or HTRF (Homogeneous Time-Resolved Fluorescence) assay.

Reference Data (Benchmarks): | Compound | c-Met


 (nM) | VEGFR2 

(nM) | Binding Mode | | :--- | :--- | :--- | :--- | | Cabozantinib | ~1.3 | ~0.035 | Type II (DFG-out) | | Foretinib | ~0.4 | ~0.9 | Type II (DFG-out) |
Protocol: HTRF Kinase Assay

Objective: Determine the potency of the quinoline derivative against recombinant c-Met and VEGFR2 domains.

  • Reagent Prep:

    • Kinase Buffer: 50 mM HEPES (pH 7.5), 10 mM

      
      , 1 mM EGTA, 0.01% Brij-35.
      
    • Substrate: Biotinylated poly-GT (Glu:Tyr, 4:1) peptide.

    • ATP: Prepare at

      
       concentration (critical for competitive inhibitors). For c-Met, use ~10 µM; for VEGFR2, use ~10 µM.
      
  • Compound Dilution:

    • Dissolve quinoline in 100% DMSO.

    • Prepare 3-fold serial dilutions (10 µM down to 0.1 nM) in Kinase Buffer (Final DMSO < 1%).

  • Reaction:

    • Mix Enzyme (0.2 ng/µL) + Compound + Peptide Substrate in a 384-well low-volume plate.

    • Initiate reaction by adding ATP.

    • Incubate at Room Temperature (RT) for 60 minutes.

  • Detection:

    • Add detection reagents:

      
      -Cryptate labeled anti-phosphotyrosine antibody + Streptavidin-XL665.
      
    • Incubate 1 hour. Read Fluorescence Ratio (665 nm / 620 nm).

  • Analysis:

    • Plot log[inhibitor] vs. Response. Fit to a 4-parameter logistic equation (Sigmoidal dose-response).

Expert Insight: Quinolines are hydrophobic. If you see "flat" curves at high concentrations, the compound may be precipitating. Ensure DMSO concentration is constant across all wells.

Cellular Target Engagement (Western Blot)

Demonstrating that the molecule enters the cell and inhibits the specific phosphorylation sites is the "Gold Standard" for validation.

Cell Line Selection Strategy
  • For c-Met: MKN-45 (Gastric carcinoma). Why? These cells harbor a MET amplification, resulting in high constitutive phosphorylation (ligand-independent).

  • For VEGFR: HUVEC (Human Umbilical Vein Endothelial Cells).[2][3][4] Why? Primary endothelial cells that respond robustly to VEGF stimulation.

Protocol: Phospho-Protein Analysis
  • Seeding: Seed MKN-45 or HUVECs (

    
     cells/well) in 6-well plates. Allow attachment overnight.
    
  • Starvation: Switch to serum-free medium for 12–24 hours to reduce background noise.

  • Treatment:

    • Add Quinoline inhibitor (0, 10, 100, 1000 nM) for 2 hours.

    • For HUVECs only: Stimulate with VEGF-A (50 ng/mL) for the final 10 minutes of treatment.

    • For MKN-45: No stimulation needed (constitutive).

  • Lysis: Wash with ice-cold PBS. Lyse in RIPA buffer supplemented with Phosphatase Inhibitor Cocktails 2 & 3 (Sigma) and Protease Inhibitors.

  • Immunoblotting:

    • Primary Antibodies:

      • Anti-p-Met (Tyr1234/1235 ) – Critical activation loop site.

      • Anti-p-VEGFR2 (Tyr1175 ) – Major signaling site.

      • Total c-Met and Total VEGFR2 (Loading controls).

  • Validation Criteria: A successful Type II quinoline should dose-dependently ablate the Tyr1234/1235 signal in MKN-45 cells at concentrations < 100 nM.

Functional Phenotyping: Tube Formation Assay

Inhibition of kinase activity must translate to a phenotypic halt in angiogenesis. The HUVEC Tube Formation assay on Matrigel is the industry standard.

Workflow Diagram

TubeFormation Step1 Thaw Matrigel (Overnight at 4°C) Step2 Coat 96-well Plate (50 µL/well, chill tips!) Step1->Step2 Step3 Polymerize (30 min at 37°C) Step2->Step3 Step4 Seed HUVECs + Inhibitor + VEGF Step3->Step4 Step5 Incubate (6-18 Hours) Step4->Step5 Step6 Image Analysis (Total Tube Length) Step5->Step6

Figure 2: Step-by-step workflow for the HUVEC Tube Formation Assay.

Detailed Protocol
  • Matrix Prep: Thaw Growth Factor Reduced (GFR) Matrigel overnight on ice. Critical: Keep pipettes and plates chilled; Matrigel solidifies rapidly at RT.[2]

  • Coating: Add 50 µL Matrigel per well of a 96-well plate. Incubate at 37°C for 30 mins to solidify.

  • Cell Prep: Resuspend HUVECs in low-serum media (e.g., EBM-2 + 2% FBS).

  • Treatment:

    • Control: Media + VEGF (50 ng/mL).

    • Experimental: Media + VEGF + Quinoline (IC50 and 10x IC50).

  • Seeding: Add 15,000 cells per well onto the polymerized Matrigel.

  • Incubation: Incubate for 6–16 hours. Note: Do not over-incubate, or tubes will collapse into clumps.

  • Quantification: Capture images (4x objective). Use ImageJ (Angiogenesis Analyzer plugin) to quantify Total Mesh Area and Total Branching Points .

References

  • Yakes, F. M., et al. (2011). Cabozantinib (XL184), a novel MET and VEGFR2 inhibitor, simultaneously suppresses metastasis, angiogenesis, and tumor growth. Molecular Cancer Therapeutics, 10(12), 2298–2308.

  • Qian, F., et al. (2009). Inhibition of tumor cell growth, invasion, and metastasis by EXEL-2880 (XL880, GSK1363089), a novel inhibitor of HGF and VEGF receptor tyrosine kinases.[5] Cancer Research, 69(20), 8009–8016.

  • Cisbio Bioassays. (n.d.). HTRF® Kinase Assay Manual.

  • Cell Signaling Technology. (n.d.). Western Blotting Protocol for Phospho-Met (Tyr1234/1235).[6][7][8][9]

  • Corning Life Sciences. (n.d.). Endothelial Cell Tube Formation Assay Protocol using Matrigel Matrix.[2][4][10]

Sources

Application Note: Quinoline-6-carbonyl Chloride in the Design of SARS-CoV-2 Mpro Inhibitors

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note is structured as a high-level technical guide for medicinal chemists and virologists. It focuses on the practical application of Quinoline-6-carbonyl chloride (Q6CC) as a critical reagent in the synthesis of peptidomimetic inhibitors targeting the SARS-CoV-2 Main Protease (Mpro/3CLpro).

Executive Summary

The SARS-CoV-2 Main Protease (Mpro) remains a premier target for oral antivirals due to its structural conservation and essential role in viral replication.[1] While the P1 and P2 positions of Mpro inhibitors are strictly defined by the substrate specificity (Gln and Leu/Phe analogs), the P3/P4 distal capping region allows for significant structural diversity to tune pharmacokinetics and potency.

This guide details the utility of Quinoline-6-carbonyl chloride as a privileged acylating agent to introduce a quinoline-6-carboxamide cap. This moiety exploits the S3/S4 hydrophobic pockets of Mpro, enhancing ligand binding affinity via


-stacking and hydrophobic interactions while improving metabolic stability compared to aliphatic caps.

Scientific Rationale & Design Logic

The Quinoline Scaffold in Antivirals

Quinoline derivatives possess a rich history in antiviral therapy (e.g., chloroquine, hydroxychloroquine, saquinavir).[2] In the context of SARS-CoV-2 Mpro, the quinoline ring serves two distinct functions when attached via a carbonyl linker:

  • Hydrophobic Filling: The bicyclic aromatic system efficiently occupies the solvent-exposed S3 or S4 subsites, displacing water and increasing entropic gain upon binding.

  • Hydrogen Bonding: The carbonyl oxygen (derived from the acid chloride) acts as a hydrogen bond acceptor, typically interacting with the backbone amide of Glu166 , a critical residue for maintaining the active conformation of the Mpro dimer.

Mechanism of Action

The inhibitor design follows a peptidomimetic strategy:

  • Warhead: Covalent trap (e.g., nitrile, aldehyde) targeting Cys145.

  • P1/P2 Scaffold: Mimics the viral polyprotein substrate (e.g., (S)-

    
    -lactam for Gln).
    
  • P3/P4 Cap (The Application): Introduced via Quinoline-6-carbonyl chloride .

Structural Workflow Diagram

The following diagram illustrates the integration of Q6CC into the inhibitor design pipeline.

InhibitorDesign cluster_mech Mechanism of Interaction Reagent Quinoline-6-carbonyl Chloride (Q6CC) Reaction N-Acylation (DIPEA, DCM) Reagent->Reaction Electrophile Scaffold Peptidomimetic Core (Amine-Terminated) Scaffold->Reaction Nucleophile Inhibitor Quinoline-6-Carboxamide Inhibitor Reaction->Inhibitor Yields Target SARS-CoV-2 Mpro (S3/S4 Pocket) Inhibitor->Target Binds (IC50 < 100nM) Binding 1. Carbonyl H-bond (Glu166) 2. Quinoline Pi-Stacking Inhibitor->Binding

Caption: Workflow for synthesizing Mpro inhibitors using Quinoline-6-carbonyl chloride, highlighting the chemical coupling and downstream biological interaction.

Experimental Protocols

Protocol A: Chemical Synthesis (N-Acylation)

Objective: To cap the N-terminus of a P1-P2 peptidomimetic amine with the quinoline-6-carbonyl moiety. Reactivity Note: Quinoline-6-carbonyl chloride is moisture-sensitive. Store under inert gas.

Materials:

  • Reagent: Quinoline-6-carbonyl chloride (1.1 equiv).

  • Substrate: Amine-functionalized intermediate (e.g., (S)-pyrrolidine-based core) (1.0 equiv).

  • Base: Diisopropylethylamine (DIPEA) or Triethylamine (TEA) (2.5 equiv).

  • Solvent: Anhydrous Dichloromethane (DCM) or DMF.

Step-by-Step Procedure:

  • Preparation: In a flame-dried round-bottom flask, dissolve the Amine Substrate (1.0 mmol) in anhydrous DCM (10 mL) under a Nitrogen or Argon atmosphere.

  • Activation: Cool the solution to 0°C using an ice bath. Add DIPEA (2.5 mmol) dropwise. Stir for 10 minutes to ensure deprotonation of the amine salt (if used).

  • Coupling: Slowly add Quinoline-6-carbonyl chloride (1.1 mmol) either as a solid (if rapid addition is safe) or dissolved in a minimal amount of DCM.

    • Checkpoint: The reaction is exothermic. Monitor internal temperature to prevent side reactions.

  • Reaction: Allow the mixture to warm to room temperature (25°C) and stir for 2–4 hours.

    • QC Check: Monitor reaction progress via TLC (System: 5% MeOH in DCM) or LC-MS. Look for the disappearance of the amine peak (M+H) and appearance of the amide product (M+Substrate+155).

  • Workup:

    • Quench with saturated NaHCO₃ solution (10 mL).

    • Extract with DCM (3 x 15 mL).

    • Wash combined organics with 1M HCl (to remove unreacted quinoline/amine), followed by Brine.

    • Dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo.

  • Purification: Purify via Flash Column Chromatography (Silica gel, Gradient: 0-10% MeOH/DCM) to yield the Quinoline-6-carboxamide inhibitor .

Protocol B: Biochemical Evaluation (FRET Assay)

Objective: Determine the inhibitory potency (


) of the synthesized compound against recombinant SARS-CoV-2 Mpro.

Materials:

  • Enzyme: Recombinant SARS-CoV-2 Mpro (final conc. 20–50 nM).

  • Substrate: FRET substrate (e.g., Dabcyl-KTSAVLQSGFRKME-Edans) (final conc. 20 µM).

  • Buffer: 50 mM Tris-HCl (pH 7.3), 1 mM EDTA.

  • Control: GC376 (positive control inhibitor).

Step-by-Step Procedure:

  • Compound Prep: Prepare a 10 mM stock of the Quinoline-6-carboxamide inhibitor in DMSO. Perform 3-fold serial dilutions in assay buffer to generate a dose-response curve (e.g., 100 µM down to 0.1 nM).

  • Pre-Incubation:

    • Add 10 µL of Mpro enzyme solution to 96-well black plates.

    • Add 1 µL of the inhibitor dilution.

    • Incubate at 37°C for 30 minutes to allow equilibrium binding.

  • Initiation: Add 10 µL of the FRET substrate solution to initiate the reaction.

  • Measurement: Immediately monitor fluorescence intensity (Ex: 340 nm, Em: 490 nm) every 60 seconds for 10–20 minutes using a microplate reader.

  • Analysis:

    • Calculate the initial velocity (

      
      ) from the linear portion of the curve.
      
    • Normalize data:

      
       Activity 
      
      
      
      .
    • Fit data to the Hill equation to derive

      
      .
      

Data Presentation & Analysis

Expected SAR Trends

When analyzing the data, compare the Quinoline-6-carbonyl analog against standard caps (e.g., Cbz, Boc, or simple Benzoyl).

Cap MoietyPredicted LogPBinding ModeExpected Potency Trend
Quinoline-6-carbonyl High S3/S4 Stacking + H-bond High (

nM)
BenzoylMedS3 hydrophobicModerate
AcetylLowMinimal interactionLow
Indole-2-carbonylHighS3 Stacking + NH DonorHigh (Competitor)
Troubleshooting Guide
  • Low Yield in Synthesis: If the acid chloride is hydrolyzed (check for Quinoline-6-carboxylic acid peak in LCMS), re-synthesize the chloride using Thionyl Chloride (

    
    ) and catalytic DMF before coupling.
    
  • Poor Solubility in Assay: Quinoline derivatives can be lipophilic. Ensure final DMSO concentration in the assay is < 5% to prevent precipitation while maintaining enzyme activity.

References

  • Design of quinoline SARS-CoV-2 papain-like protease inhibitors as oral antiviral drug candidates. Source: Nature Communications / NIH (2025) URL:[Link] (Note: Highlights the utility of quinoline scaffolds in SARS-CoV-2 protease inhibition, specifically PLpro, validating the scaffold's relevance.)

  • Targeting SARS-CoV-2 Main Protease for Treatment of COVID-19: Covalent Inhibitors Structure–Activity Relationship Insights. Source: Journal of Medicinal Chemistry (2022) URL:[Link] (Note: Provides the structural basis for P3/P4 capping strategies in Mpro inhibitor design.)

  • Anti-SARS-CoV-2 Inhibitory Profile of New Quinoline Compounds in Cell Culture-Based Infection Models. Source: Chemistry – A European Journal (2021) URL:[Link] (Note: Validates the antiviral efficacy of quinoline derivatives in cellular models.)[3]

  • Design, Synthesis and Antibacterial Activity Studies of Novel Quinoline Carboxamide Derivatives. Source: ResearchGate (2015) URL:[Link] (Note: Provides foundational chemical protocols for synthesizing quinoline-6-carboxamides using the acid/coupling agents, analogous to the acid chloride route.)

Sources

Application Note: Purification & Handling of Quinoline-6-Carbonyl Chloride Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

The synthesis and isolation of quinoline-6-carbonyl chloride derivatives present a dual challenge: the high moisture sensitivity inherent to acid chlorides and the basicity of the quinoline nitrogen. Standard purification methods like silica gel chromatography are destructive, leading to hydrolysis and yield loss. This guide details a "Clean Synthesis" approach, emphasizing rigorous exclusion of moisture, azeotropic removal of impurities, and non-hydrolytic purification techniques such as crystallization and sublimation.

Introduction & Chemical Context

Quinoline-6-carbonyl chloride is a critical electrophile in the synthesis of kinase inhibitors, antimalarials, and fluorescent probes. However, its handling is complicated by two factors:

  • Hydrolytic Instability: Like all acid chlorides, it reacts rapidly with atmospheric moisture to revert to the carboxylic acid.

  • Autocatalytic Degradation: The basic quinoline nitrogen can trap HCl generated during synthesis, forming a hydrochloride salt (

    
    ). While this salt is often more stable, the presence of free HCl can catalyze degradation or interfere with subsequent nucleophilic substitutions.
    

Key Principle: The most effective purification is a quantitative synthesis followed by rigorous byproduct removal, rather than downstream separation.

Synthesis Considerations for Downstream Purity

To minimize purification burden, the synthesis must be engineered to avoid non-volatile byproducts.

  • Reagent Selection: Thionyl chloride (

    
    ) is the preferred reagent because its byproducts (
    
    
    
    and
    
    
    ) are gaseous.[1] Oxalyl chloride is a milder alternative but requires catalytic DMF.
  • The "Salt" Factor: Under standard conditions (refluxing

    
    ), the product is isolated as the hydrochloride salt . Attempts to neutralize this salt during workup (e.g., with aqueous base) will hydrolyze the acid chloride. Therefore, the protocol below assumes isolation of the hydrochloride species or the free base under strictly anhydrous conditions.
    

Quality Control: The Methanol Quench Method

Direct analysis of acid chlorides by LC-MS or TLC is unreliable because the compound hydrolyzes on the column/plate.[1] You must derivatize the compound first.

Protocol: Methyl Ester Derivatization
  • Sampling: Take a 10

    
    L aliquot of the reaction mixture under nitrogen.
    
  • Quenching: Dispense immediately into a vial containing 500

    
    L of anhydrous Methanol (
    
    
    
    ).
  • Reaction:

    
    .
    
  • Analysis: Analyze the resulting methyl ester by HPLC or TLC.

    • Target: >98% conversion of Acid (Starting Material) to Methyl Ester.

    • Note: If the Acid peak persists, the reaction is incomplete.

Purification Protocols

Method A: Azeotropic Distillation (The "Use-Crude" Standard)

Best for: Routine synthetic intermediates where >95% purity is acceptable.

Mechanism: Thionyl chloride has a boiling point of 74.6°C. However, traces often adhere to the crystalline lattice. Toluene forms azeotropes that assist in dragging out residual


.
  • Evaporation: Remove bulk

    
     via rotary evaporation (bath temp < 50°C) under high vacuum.
    
  • Azeotrope 1: Redissolve the residue in anhydrous Toluene (5 mL per gram of substrate).

  • Strip: Evaporate to dryness.

  • Azeotrope 2: Repeat the Toluene addition and evaporation.

  • Final Drying: Place the solid under high vacuum (< 0.5 mbar) for 2 hours.

  • Result: An off-white to yellow solid (Hydrochloride salt). Store under Argon.[2]

Method B: Anhydrous Recrystallization

Best for: High-purity requirements (>99%) or removal of colored impurities.

Solvent Selection:

  • Good Solvents: Thionyl Chloride (hot), 1,2-Dichloroethane (DCE), Toluene (hot).

  • Anti-Solvents: Hexane, Heptane, Pentane.

  • FORBIDDEN Solvents: Alcohols, Water, Ethers (unless strictly anhydrous and free of peroxides), Acetone (can form enol ethers).

Protocol:

  • Dissolution: Suspend the crude solid in the minimum amount of dry, hot Toluene (or DCE if solubility is low).

  • Filtration (Optional): If black specks (char) are present, filter rapidly through a glass frit (no paper!) under a blanket of nitrogen.

  • Crystallization:

    • Slowly add anhydrous Hexane to the hot solution until persistent cloudiness appears.

    • Allow to cool slowly to room temperature, then to 4°C.

  • Isolation: Filter the crystals under an inert atmosphere (Schlenk filtration or glovebox).

  • Wash: Wash with cold, dry Hexane.

Method C: Vacuum Sublimation

Best for: Volatile derivatives and removal of non-volatile salts.

  • Place crude material in a sublimation apparatus.

  • Apply high vacuum (< 0.1 mbar).

  • Heat the bottom flask using an oil bath (start at 80°C and ramp slowly).

  • Collect the purified crystals from the cold finger (cooled with dry ice/acetone).

Workflow Visualization

The following diagram illustrates the decision matrix for synthesizing and purifying quinoline-6-carbonyl chloride.

G start Start: Quinoline-6-carboxylic Acid reaction Reaction: Reflux in SOCl2 (Cat. DMF, 3-4 hrs) start->reaction quench QC Check: MeOH Quench (Analyze Methyl Ester) reaction->quench incomplete Incomplete Conversion (Acid present) quench->incomplete Fail complete Complete Conversion (>98% Ester) quench->complete Pass incomplete->reaction Add SOCl2 / Reflux evap Bulk Evaporation (Remove excess SOCl2) complete->evap azeotrope Azeotropic Distillation (2x Toluene Strip) evap->azeotrope decision Purity Requirement? azeotrope->decision crude Method A: Use Crude (High Vac Dry) decision->crude Standard (>95%) cryst Method B: Recrystallization (Toluene/Hexane) decision->cryst High Purity (>99%) sublim Method C: Sublimation (High Vac, Heat) decision->sublim Volatile/Special storage Storage: Sealed under Ar/N2 -20°C crude->storage cryst->storage sublim->storage

Figure 1: Decision tree for the synthesis, quality control, and purification of quinoline-6-carbonyl chloride.

Troubleshooting & Compatibility Table

IssueProbable CauseCorrective Action
White precipitate in oil Hydrolysis (Formation of Carboxylic Acid)Check solvents for moisture.[1][2] Re-reflux with SOCl2.
Dark/Black Color Polymerization or DecompositionReaction temperature too high. Use Oxalyl Chloride/DCM at 0°C instead of refluxing SOCl2.
Violent bubbling on workup Residual Thionyl ChlorideIncomplete removal. Perform Toluene azeotrope 2-3 times before adding other solvents.
Low Yield in Next Step HCl InterferenceThe product is likely the HCl salt. Add an extra equivalent of base (e.g., TEA, DIPEA) in the subsequent coupling reaction.

References

  • Synthesis of Acid Chlorides: Clayden, J., Greeves, N., & Warren, S. (2012). Organic Chemistry (2nd ed.). Oxford University Press.
  • Purification by Recrystallization: Armarego, W. L. F., & Chai, C. L. L. (2013). Purification of Laboratory Chemicals (7th ed.). Butterworth-Heinemann.

  • Handling Moisture Sensitive Reagents: Aldrich Chemical Co. (n.d.). Technical Bulletin AL-134: Handling Air-Sensitive Reagents.

  • Quinoline Chemistry: Jones, G. (1977). Quinolines (The Chemistry of Heterocyclic Compounds, Vol. 32). Wiley-Interscience.

Sources

Troubleshooting & Optimization

Side reactions of quinoline-6-carbonyl chloride with nucleophiles

Author: BenchChem Technical Support Team. Date: February 2026

Subject: Troubleshooting Side Reactions & Optimization of Acylation Protocols Reagent ID: Quinoline-6-carbonyl chloride (CAS: 158000-98-7) Applicable For: Amide coupling, Esterification, Friedel-Crafts Acylation

Technical Overview: The "Jekyll & Hyde" Reactivity

Quinoline-6-carbonyl chloride presents a unique challenge in organic synthesis due to its dual nature. Unlike standard benzoyl chlorides, it contains a basic nitrogen atom (quinoline ring, pKa ~4.9) within the same molecule as the highly electrophilic acid chloride .

This internal "schizophrenia" drives the primary failure modes:

  • Self-Quenching: The basic nitrogen traps the HCl byproduct generated during acylation, forming an insoluble hydrochloride salt that stalls the reaction.

  • Moisture Sensitivity: The electron-deficient quinoline ring pulls electron density from the carbonyl carbon, making it hyper-reactive to hydrolysis compared to standard benzoyl chlorides.

Troubleshooting Guide (FAQs)

Issue 1: "My reaction mixture turned into a solid brick/sludge immediately."

Diagnosis: HCl Salt Formation (The "Self-Sabotage" Effect) During the reaction with a nucleophile (e.g., an amine), HCl is released. In standard chemistry, this HCl might float free. Here, the basic nitrogen of the quinoline ring immediately scavenges the HCl, converting your reactive acid chloride (or product) into its hydrochloride salt.

  • Consequence: The salt is often insoluble in non-polar solvents (DCM, Toluene), causing the reagents to precipitate out of the solution phase, effectively stopping the reaction kinetics.

Corrective Action:

  • The Scavenger Base: You must use at least 2.5 to 3.0 equivalents of a non-nucleophilic base (e.g., DIPEA, Triethylamine, or Pyridine).

    • 1.0 eq to neutralize the HCl from the reaction.

    • 1.0 eq to keep the quinoline nitrogen deprotonated (free base form).

    • 0.5 eq excess to drive kinetics.

  • Solvent Switch: If precipitation persists, switch to a solvent with higher dielectric constant that can solubilize the salts, such as THF or DMF (though watch for DMF reacting with acid chlorides at high temps).

Issue 2: "LCMS shows a mass corresponding to [M-18] or the starting acid."

Diagnosis: Competitive Hydrolysis The quinoline ring is electron-withdrawing. This inductive effect makes the carbonyl carbon more electrophilic than a phenyl ring would. Consequently, it reacts with trace atmospheric moisture faster than your nucleophile.

Corrective Action:

  • Protocol Check: Are you using "dry" solvents from a bottle opened a month ago? That is insufficient. Use freshly distilled or molecular-sieve-dried solvents.

  • The "Reverse Addition" Technique: Do not add the amine to the acid chloride. Instead, dissolve the amine and base in the solvent, and add the acid chloride solution dropwise . This ensures the acid chloride immediately encounters a high concentration of nucleophile, statistically favoring acylation over hydrolysis.

Issue 3: "I see multiple spots on TLC/impurities at M+Nu."

Diagnosis: Nucleophilic Attack on the Heterocycle While rare with standard amines, strong nucleophiles (Grignards, organolithiums, or unhindered primary amines at high heat) can attack the quinoline ring itself, typically at the electron-deficient C-2 or C-4 positions (similar to Chichibabin or addition-elimination mechanisms).

Corrective Action:

  • Temperature Control: Keep the reaction between 0°C and RT. Heating promotes ring attack.

  • Sterics: If using a carbon nucleophile, ensure the acid chloride is the electrophile, not the ring. Lower temperatures (-78°C to -40°C) favor the kinetically faster carbonyl attack over the thermodynamic ring addition.

Visualizing the Reaction Pathways

The following diagram maps the competitive pathways. The Green path is desired; Red and Orange are the primary failure modes.

QuinolineReactivity cluster_conditions Critical Control Points Start Quinoline-6-COCl (Starting Material) Product Amide Product (Desired) Start->Product + R-NH2 (Fast) Salt Quinoline-HCl Salt (Precipitate/Stalled) Start->Salt + HCl (Autocatalytic) Acid Quinoline-6-COOH (Hydrolysis Impurity) Start->Acid + H2O (Trace Moisture) RingAdduct C-2/C-4 Ring Adduct (Regio-impurity) Start->RingAdduct + Strong Nu (High Temp) Amine Nucleophile (R-NH2) Product->Salt + HCl (Byproduct)

Caption: Figure 1. Competitive reaction landscape. Note that HCl generation (Orange path) can trap both the starting material and the product if base is insufficient.

Optimized Experimental Protocol

This protocol minimizes hydrolysis and salt precipitation.[1]

Reagents:

  • Quinoline-6-carbonyl chloride (1.0 eq)

  • Amine/Nucleophile (1.1 eq)

  • DIPEA (Diisopropylethylamine) (3.0 eq) – Preferred over TEA due to lower hygroscopicity and better solubility of its salts.

  • DCM (Anhydrous) or THF (Anhydrous)

Step-by-Step:

  • Preparation of Nucleophile Solution: In a flame-dried round-bottom flask under Nitrogen/Argon, dissolve the Amine (1.1 eq) and DIPEA (3.0 eq) in anhydrous DCM. Cool to 0°C.

    • Why? Pre-mixing base ensures any HCl formed is immediately neutralized.

  • Preparation of Acid Chloride Solution: In a separate vial, dissolve Quinoline-6-carbonyl chloride (1.0 eq) in a minimal amount of anhydrous DCM.

    • Note: If the acid chloride is solid and old, check for a "sour" smell (HCl) indicating hydrolysis. Recrystallize from thionyl chloride if necessary.

  • Controlled Addition: Add the Acid Chloride solution dropwise to the Nucleophile solution at 0°C over 10-15 minutes.

    • Why? Keeps the concentration of acid chloride low relative to the amine, preventing local excesses that could lead to side reactions.

  • Reaction & Workup: Allow to warm to Room Temperature (RT) and stir for 1-2 hours.

    • Quench: Add saturated NaHCO3 solution.

    • Extraction: Extract with DCM.

    • Wash: Wash organic layer with Brine. Avoid acidic washes (like 1N HCl) as this will protonate the quinoline ring and drag your product into the aqueous phase.

Comparative Data: Solubility & Reactivity

FeatureFree Base Form (Reactive)Hydrochloride Salt Form (Inactive)
Structure Quinoline-COCl[Quinoline-H]+[Cl]- COCl
Solubility (DCM) HighInsoluble (Precipitates)
Solubility (Water) Decomposes (Hydrolysis)Soluble (Rapid Hydrolysis)
Reactivity High (Acylates nucleophiles)Low (Heterogeneous mixture)
Handling Store under Argon/N2Hygroscopic; store in desiccator

References

  • BenchChem. (2025).[2] Quinoline-6-carbonyl chloride hydrochloride: Chemical Nomenclature and Structural Overview. Retrieved from

  • Organic Chemistry Portal. (2024). Synthesis of Quinolines: Friedländer, Skraup and Doebner-Miller Syntheses.[3][4][5] Retrieved from

  • Joule, J. A., & Mills, K. (2010). Heterocyclic Chemistry (5th ed.). Wiley.
  • National Institutes of Health (NIH). (2020). Recent advances in the synthesis of biologically and pharmaceutically active quinoline and its analogues.[3][6] Retrieved from

Sources

Technical Support Center: Quinoline Synthesis & Regiocontrol

Author: BenchChem Technical Support Team. Date: February 2026

Current Status: 🟢 System Operational | Ticket Volume: High (Regioselectivity Issues)

Welcome to the Quinoline Synthesis Support Portal

Mission: This hub helps researchers troubleshoot the "black box" of regioselectivity in quinoline synthesis. We move beyond basic textbook definitions to address why your specific substrate is yielding inseparable isomeric mixtures and provide protocol-level fixes.

Ticket #QS-101: The "Meta-Aniline" Paradox

User Report: "I am reacting m-anisidine (3-methoxyaniline) via Skraup conditions. I expected a single product but got a messy 60:40 mixture of 5-methoxyquinoline and 7-methoxyquinoline. Separation is impossible. Please advise."

Root Cause Analysis

The "Meta-Aniline Paradox" is the most common failure mode in electrophilic aromatic substitution-based cyclizations (Skraup, Doebner-von Miller).

  • The Mechanism: The ring closure involves an electrophilic attack on the benzene ring.

  • The Conflict: A substituent at the meta position offers two nucleophilic sites for closure:

    • Ortho (Position 2 of aniline): Leads to the 5-substituted quinoline . This is sterically hindered but often electronically activated by ortho/para directors.

    • Para (Position 6 of aniline): Leads to the 7-substituted quinoline . This is sterically open.

Decision Logic:

  • Electron Donating Groups (EDGs) (e.g., -OMe, -Me): Strongly activate the ring. While they direct ortho/para, the steric hindrance at the ortho site (between the amine and the substituent) usually pushes the reaction toward the para site, favoring the 7-substituted product. However, the Skraup reaction is violent and non-selective, often overcoming this steric bias to yield mixtures.

  • Electron Withdrawing Groups (EWGs) (e.g., -Cl, -NO2): Deactivate the ring. Cyclization is sluggish. The "path of least resistance" electronically often leads to mixtures, though 7-substitution is frequently the major isomer due to sterics.

Troubleshooting Workflow: The "Aniline Decision Tree"

AnilineRegio cluster_gould Gould-Jacobs Pathway Start Start: Meta-Substituted Aniline Method Current Method: Skraup / Doebner-von Miller Start->Method Issue Issue: Inseparable Mixture (5- vs 7-sub) Method->Issue Solution1 Solution A: Block the Ortho Position (Use 2-substituted-5-X-aniline) Issue->Solution1 If starting material flexible Solution2 Solution B: Switch Mechanism (Gould-Jacobs Reaction) Issue->Solution2 If 4-OH functionalization ok Solution3 Solution C: Modern Catalysis (Larock Indole -> Quinoline exp.) Issue->Solution3 If high value/late stage Step1 Condensation (110°C) Forms Anilidomethylenemalonate Solution2->Step1 Step2 Thermal Cyclization (250°C) Highly Selective for 7-Substituted Step1->Step2

Caption: Decision logic for overcoming regioselectivity issues with meta-substituted anilines.

Recommended Protocol: The Gould-Jacobs Fix

To solve the m-anisidine problem, abandon Skraup. Switch to Gould-Jacobs . This reaction proceeds via a thermal electrocyclic ring closure that is highly sensitive to steric bulk, almost exclusively yielding the 7-substituted isomer (7-methoxy-4-hydroxyquinoline).

Protocol:

  • Condensation: Mix m-anisidine (1.0 equiv) and diethyl ethoxymethylenemalonate (DEEM, 1.1 equiv) in a round-bottom flask. Heat to 110°C for 2 hours.

    • Checkpoint: Evolution of ethanol (use a Dean-Stark trap or open flask). The product solidifies upon cooling. Recrystallize the acrylate intermediate from hexane/ethanol.

  • Cyclization: Add the acrylate intermediate portion-wise to boiling diphenyl ether (Dowtherm A) at 250°C .

    • Critical: Temperature must be high to overcome the activation energy of the electrocyclic closure.[1]

    • Result: The steric clash at the ortho position (C2 of aniline) is thermodynamically prohibitive at this temperature, forcing closure at the para position (C6), yielding the 7-isomer.

  • Workup: Cool to room temperature. Dilute with hexane. The product (4-hydroxyquinoline derivative) precipitates. Filter and wash with hexane to remove the high-boiling solvent.

Ticket #QS-202: Kinetic vs. Thermodynamic Chaos

User Report: "I'm trying to make 2-methyl-4-hydroxyquinoline using aniline and ethyl acetoacetate. Sometimes I get the 4-hydroxy product, sometimes I get 4-methyl-2-hydroxyquinoline, and sometimes just a sticky amide. Help!"

Root Cause Analysis

You are wrestling with the Conrad-Limpach vs. Knorr dichotomy. The reaction between an aniline and a


-ketoester is a "Fork in the Road" controlled entirely by temperature and pH.
  • Path A (Conrad-Limpach): Kinetic control.[2] Aniline attacks the Ketone .[3]

  • Path B (Knorr): Thermodynamic control. Aniline attacks the Ester .

The Temperature Switch Diagram

ConradKnorr cluster_kinetic Conrad-Limpach (Kinetic) cluster_thermo Knorr (Thermodynamic) Reagents Aniline + Beta-Ketoester Condensation Room Temp / Acid Cat. Schiff Base Formation Reagents->Condensation < 100°C AmideForm 140°C Amide Formation Reagents->AmideForm > 110°C Cyclization1 High Temp (250°C) Thermal Cyclization Condensation->Cyclization1 - EtOH Product1 4-Hydroxyquinoline Cyclization1->Product1 Cyclization2 Acid (H2SO4) Friedel-Crafts Closure AmideForm->Cyclization2 - H2O Product2 2-Hydroxyquinoline Cyclization2->Product2

Caption: Divergent pathways of aniline/beta-ketoester condensation based on temperature.

Corrective Protocol: Selective Synthesis
Target ProductReaction NameCritical Step 1Critical Step 2
4-Hydroxyquinoline Conrad-LimpachStep 1: Mix reagents at Room Temp with catalytic HCl. Isolate the Schiff base (imine). Do NOT heat yet.Step 2: Drop the isolated Schiff base into Dowtherm A at 250°C for flash cyclization.
2-Hydroxyquinoline KnorrStep 1: Heat reagents at 140°C (neat). Distill off ethanol. Isolate the anilide (amide).Step 2: Treat the anilide with conc.[4] H₂SO₄ at 100°C to force ring closure.

Why this works:

  • In Conrad-Limpach, isolating the Schiff base locks the nitrogen onto the ketone carbon. The subsequent high heat forces the difficult bond formation between the aromatic ring and the ester carbon.

  • In Knorr, heating initially allows the aniline to attack the ester (forming the amide), which is the thermodynamically stable intermediate.[3]

Ticket #QS-303: Advanced Catalytic Solutions

User Report: "Traditional acid-catalyzed methods are destroying my sensitive functional groups. I need a mild, regioselective method to make a 2,3-disubstituted quinoline."

Solution: The Larock Heteroannulation

For high-value substrates where harsh acids/bases are prohibited, Palladium catalysis is the gold standard.

  • Reagents: 2-Iodoaniline + Internal Alkyne.

  • Catalyst: Pd(OAc)₂ / Ligand / Base.

  • Regioselectivity Rule: The sterically bulkier group on the alkyne will end up at the C2 position (adjacent to Nitrogen). The smaller group ends up at C3.

Mechanism Insight: The reaction proceeds via oxidative addition of Pd to the aryl iodide, followed by alkyne insertion. The alkyne inserts to minimize steric clash between the alkyne substituent and the aniline nitrogen/ligand sphere.

Protocol (Larock Modified):

  • Combine 2-iodoaniline (1.0 equiv), alkyne (1.2 equiv), Pd(OAc)₂ (5 mol%), and K₂CO₃ (3 equiv) in DMF.

  • Heat to 100°C for 12 hours.

  • Regiocontrol Check: If using 1-phenyl-1-propyne, the Phenyl group (bulkier) goes to C2. The Methyl group goes to C3.

    • Result: 2-Phenyl-3-methylquinoline.

FAQ: Quick Troubleshooting

Q: My Skraup reaction exploded/polymerized. A: The reaction is exothermic.[4] Add the aniline/glycerol mixture slowly to the acid, or use a moderator like ferrous sulfate (FeSO₄) or boric acid to temper the oxidation intensity.

Q: I can't separate the 5- and 7-isomers. A: Don't try to separate them by column chromatography; their R_f values are nearly identical.

  • Try: Crystallization of the nitrate or picrate salts.

  • Better: Use the Gould-Jacobs method to synthesize the 7-isomer selectively from the start.

Q: How do I remove Dowtherm A (Diphenyl ether)? A: It boils at 259°C. Do not distill. Dilute the reaction mixture with a non-polar solvent like hexane or toluene. The polar quinoline product usually precipitates out, while the Dowtherm stays in solution.

References
  • Bradford, L., et al. (1947).[5] "The Skraup reaction with m-substituted anilines." Journal of the Chemical Society, 437. Link

  • Stone, M. T. (2011).[6] "An Improved Larock Synthesis of Quinolines via a Heck Reaction of 2-Bromoanilines and Allylic Alcohols."[6][7][8] Organic Letters, 13(9), 2326–2329. Link

  • Chen, Y., et al. (2006). "Skraup-Doebner-Von Miller Quinoline Synthesis Revisited: Reversal of the Regiochemistry for γ-Aryl-β,γ-unsaturated α-Ketoesters." The Journal of Organic Chemistry, 71(17), 6592–6595. Link

  • Gould, R. G., & Jacobs, W. A. (1939). "The Synthesis of Certain Substituted Quinolines and 5,6-Benzoquinolines." Journal of the American Chemical Society, 61(10), 2890–2895. Link

  • Sudalai, A., et al. (2016).[9] "Rhodium-catalyzed ortho-C–H bond activation for the synthesis of quinoline carboxylates." Organic Letters, 18(15), 3554–3557. Link

Sources

Technical Support Center: Solubility Optimization in Quinoline Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Current Status: Online Ticket ID: QZN-SOL-001 Assigned Specialist: Senior Application Scientist Subject: Overcoming Reactant Insolubility & Phase Transfer Limitations

Executive Summary

The synthesis of quinoline scaffolds (e.g., via Skraup, Friedländer, or Combes methods) is frequently bottlenecked by the poor solubility of aromatic precursors (anilines,


-halo ketones, 2-aminoaryl ketones) and the incompatibility of transition-metal catalysts with polar protic solvents. This guide provides validated protocols to overcome these thermodynamic and kinetic barriers using Micellar Catalysis , Deep Eutectic Solvents (DES) , and Phase Transfer Catalysis (PTC) .
Module 1: Diagnostic & Decision Matrix

Before modifying your synthetic route, diagnose the specific solubility failure mode using the logic flow below.

Figure 1: Solvent System Selection Strategy This decision matrix guides you to the optimal solvent system based on your reactant properties and green chemistry requirements.

SolubilityMatrix Start Start: Reactant Solubility Check Check1 Are reactants soluble in standard organic solvents (EtOH, Toluene, DCM)? Start->Check1 Standard Proceed with Standard Reflux Protocol Check1->Standard Yes Check2 Are reactants liquid at reaction temp? Check1->Check2 No Neat Solvent-Free / Neat Reaction (catalyzed by Lewis Acid) Check2->Neat Yes Check3 Green Chemistry / Aqueous Requirement? Check2->Check3 No Aqueous Aqueous Micellar Catalysis (Use SDS or TPGS-750-M) Check3->Aqueous Yes Check4 Are reactants high-melting crystalline solids? Check3->Check4 No DES Deep Eutectic Solvents (DES) (Choline Chloride:Urea) Check4->DES Yes (Fusion method) PTC Phase Transfer Catalysis (TBAB / biphasic system) Check4->PTC No (Immiscible liquids)

Caption: Logical workflow for selecting the appropriate solubility enhancement strategy based on reactant physical state and process constraints.

Module 2: Aqueous Micellar Catalysis (The "Green" Route)

Problem: Reactants are hydrophobic and insoluble in water, but organic solvents are undesirable due to toxicity or cost. Solution: Use surfactants (e.g., Sodium Dodecyl Sulfate - SDS) to create hydrophobic "nanoreactors" (micelles) within the aqueous phase.

Mechanism of Action

Hydrophobic reactants (e.g., substituted anilines) migrate into the lipophilic core of the micelle. The high local concentration within the micelle accelerates the reaction rate, often exceeding rates in organic solvents (the "hydrophobic effect").

Protocol: SDS-Mediated Synthesis of Quinoxaline/Quinoline Derivatives

Validated for: Condensation of 1,2-diamines with


-bromoketones or 1,2-dicarbonyls.
ParameterSpecification
Solvent Deionized Water
Surfactant Sodium Dodecyl Sulfate (SDS)
Load 10–20 mol% (relative to limiting reagent)
Temperature Room Temperature (25°C) to 60°C
Time 6–10 Hours

Step-by-Step Workflow:

  • Preparation: Dissolve SDS (10 mol%) in deionized water. Stir until a clear solution forms (above Critical Micelle Concentration).

  • Addition: Add the diamine/aniline precursor (1.0 equiv) and the carbonyl component (1.0 equiv) to the aqueous SDS solution.

    • Note: The mixture will likely appear turbid initially.

  • Reaction: Stir vigorously. As the reaction proceeds, the product often precipitates out or forms a distinct oily layer as the micellar equilibrium shifts.

  • Workup (The "Crash Out"):

    • If solid: Filter the precipitate and wash with water to remove SDS.

    • If oil: Extract with ethyl acetate, though often simple decantation is possible.

  • Purification: Recrystallize from ethanol if necessary.

Why this works: The SDS lowers the activation energy by stabilizing the transition state within the micelle stern layer and increases the effective molarity of reactants.

Module 3: Deep Eutectic Solvents (The "Fusion" Route)

Problem: High melting point reactants that are insoluble in common solvents and require high temperatures (Friedländer synthesis). Solution: Use a Deep Eutectic Solvent (DES) acting as both solvent and catalyst.[1][2][3]

Protocol: Choline Chloride/Urea Mediated Synthesis

Validated for: Friedländer condensation of 2-aminoaryl ketones with


-methylene ketones.
ParameterSpecification
DES Composition Choline Chloride : Urea (1:2 molar ratio)
Role Dual Solvent & Hydrogen-Bond Catalyst
Temperature 80°C
Yield Potential 85–96%

Step-by-Step Workflow:

  • DES Formation: Mix Choline Chloride and Urea (1:2 ratio) in a flask. Heat to 80°C with stirring until a clear, homogenous, colorless liquid forms.

    • Checkpoint: Ensure no solids remain; this liquid is your solvent.

  • Reaction Assembly: Add 2-aminoaryl ketone (1.0 mmol) and the

    
    -methylene ketone (1.2 mmol) directly to the DES.
    
  • Execution: Stir at 80°C. The DES facilitates the reaction via hydrogen bonding with the carbonyl oxygen, increasing its electrophilicity.

  • Quenching: Once TLC indicates completion (approx. 2-3 hours), cool the mixture to room temperature.

  • Isolation: Add water to the mixture. The DES components (Choline Cl/Urea) are highly water-soluble, while the quinoline product is not. The product will precipitate.

  • Filtration: Filter the solid product. The aqueous filtrate containing the DES can technically be evaporated and recycled, though purity drops after cycles.

Module 4: Troubleshooting & FAQs

Q1: My catalyst (e.g., Pd, Cu) precipitates immediately upon adding reactants. How do I fix this?

  • Cause: Ligand displacement or solubility mismatch. The reactants may be coordinating with the metal, displacing the solubilizing ligands.

  • Fix:

    • Co-solvent: Add a small amount of DMF or DMSO (5-10% v/v) to the primary solvent.

    • Ligand Exchange: Switch to more lipophilic ligands (e.g., changing from PPh3 to bulky biaryl phosphines like XPhos) if working in non-polar solvents.

Q2: I am getting a "tarry" mess instead of crystals during the Skraup reaction.

  • Cause: Polymerization of the

    
    -unsaturated intermediate (acrolein) due to high local concentration or overheating.
    
  • Fix:

    • Dilution: Increase solvent volume.

    • Slow Addition: Add the oxidant or the glycerol/aldehyde dropwise rather than all at once.

    • Inhibitors: Add a radical inhibitor (e.g., hydroquinone) if the mechanism allows.

Q3: Can I use Phase Transfer Catalysis (PTC) if one reactant is an oil and the other is an aqueous salt?

  • Answer: Yes. This is the ideal use case for PTC.

  • Recommendation: Use Tetrabutylammonium bromide (TBAB) or TEBA (Benzyltriethylammonium chloride) .

  • Protocol Adjustment: Mix the organic phase (containing the aniline) and the aqueous phase (containing the aldehyde/base). Add 5 mol% TBAB. Vigorous stirring is critical to maximize the interfacial surface area.

Figure 2: Micellar Catalysis Mechanism Visualizing how surfactant micelles solubilize hydrophobic reactants in water.

MicelleMechanism Water Aqueous Phase (Reactants Insoluble) Micelle Micelle Core (Hydrophobic Pocket) Water->Micelle Migration via Hydrophobic Effect Micelle->Micelle High Local Conc. Accelerated Rxn Product Quinoline Product Micelle->Product Ejection/Precipitation Reactants Hydrophobic Reactants Reactants->Water Dispersion

Caption: Hydrophobic reactants migrate from the aqueous phase into the micelle core, where high local concentration drives the synthesis.[4][1][5]

References
  • Ghosh, P., & Mandal, A. (2012). Sodium dodecyl sulfate in water: greener approach for the synthesis of quinoxaline derivatives.[4] Green Chemistry Letters and Reviews, 5(4), 555-560.

  • Shahabi, D., & Tavakol, H. (2016). One-pot synthesis of quinoline derivatives using choline chloride/tin (II) chloride deep eutectic solvent as a green catalyst.[2][3] Journal of Molecular Liquids, 220, 324-328.

  • Azizi, N., & Dezfooli, S. (2016). Deep Eutectic Solvents (DESs) as Green Solvents and Catalysts for the Synthesis of Quinoline Derivatives.[1][2][3] Research on Chemical Intermediates.

  • Starks, C. M. (1971).[6] Phase-transfer catalysis. I. Heterogeneous reactions involving anion transfer by quaternary ammonium and phosphonium salts. Journal of the American Chemical Society, 93(1), 195-199.

Sources

Optimizing microwave-assisted quinoline synthesis conditions.

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Microwave-Assisted Quinoline Synthesis Status: Online | Agent: Senior Application Scientist Dr. Aris

Welcome to the Advanced Synthesis Support Module.

You are accessing this guide because your standard thermal protocols for quinoline scaffolds—essential for antimalarial, anticancer, and anti-inflammatory drug discovery—are failing to translate effectively to microwave (MW) irradiation.

This is not a basic "how-to." This is a diagnostic and optimization system designed to align dielectric heating physics with heterocycle formation kinetics.

Part 1: Critical Safety & Hardware Optimization

Issue: Vessel Venting & Thermal Runaway Context: Quinoline synthesis often involves exothermic condensation (e.g., Skraup, Friedländer). In a microwave field, the internal temperature of the reaction mixture can exceed the sensor reading (thermal lag), leading to rapid pressure spikes.

Q: Why does my vessel vent even when the temperature sensor reads within limits? A: You are likely experiencing "Dielectric Runaway" coupled with an exothermic reaction spike.

  • The Science: As the reaction progresses, the formation of ionic intermediates (common in acid-catalyzed cyclizations) increases the loss tangent (tan δ) of the mixture. This makes the mixture absorb microwave energy more efficiently as it gets hotter, creating a positive feedback loop.

  • The Fix:

    • Switch Control Mode: Do not use "Fixed Power." Use "PID Temperature Control" (Power-to-Temperature feedback loop).

    • Active Cooling: Enable "Simultaneous Cooling" (compressed air cooling during irradiation) to counteract the exothermic heat of the cyclization step.

    • Headspace Management: Ensure reaction volume does not exceed 60% of vessel capacity.

Q: My reaction chars/tars at the bottom of the vessel. Why? A: This is "Hotspotting."

  • The Cause: High-viscosity solvents (like glycerol in Skraup synthesis) or heterogeneous catalysts (like K-10 Montmorillonite) do not convect well. The microwave field creates standing waves, superheating specific zones.

  • The Fix: Increase stirring speed to maximum (magnetic stir bars often decouple in viscous media; use a larger, rare-earth magnet bar).

[DIAGRAM 1: Pressure & Safety Logic Flow]

PressureLogic Start CRITICAL ALERT: Vessel Venting/Failure CheckVol Check Liquid Volume Start->CheckVol VolHigh >65% Capacity CheckVol->VolHigh VolOK <65% Capacity CheckVol->VolOK Reduce Action: Reduce Volume Increase Headspace VolHigh->Reduce CheckSolvent Check Solvent Type VolOK->CheckSolvent Viscous High Viscosity (e.g., Glycerol/Ionic Liquid) CheckSolvent->Viscous Volatile High Vapor Pressure (e.g., DCM/Ether) CheckSolvent->Volatile Hotspot Issue: Thermal Runaway/Hotspots Viscous->Hotspot Vapor Issue: Vapor Pressure Limit Volatile->Vapor ActionHot Action: Max Stirring, Enable Air Cooling, Ramp Temp Slowly Hotspot->ActionHot ActionVap Action: Switch to High Boiling Point Solvent (e.g., EtOH, DMSO) Vapor->ActionVap

Caption: Diagnostic logic for preventing vessel failure during high-energy heterocycle synthesis.

Part 2: Reaction-Specific Troubleshooting

Scenario A: The Friedländer Synthesis

Mechanism: Condensation of 2-aminoaryl ketones with α-methylene carbonyls.[1][2] Common Failure: Low yield due to self-condensation of the ketone (Aldol side reaction).[1]

Q: I am getting a complex mixture instead of my quinoline. What is happening? A: The microwave acceleration is driving the kinetic product (self-aldol condensation of the ketone) rather than the thermodynamic product (quinoline formation).

  • The Fix:

    • Catalyst Switch: Move from strong bases (KOH) to Solid Acid Catalysts (e.g., p-TsOH or Indium(III) Chloride). Acid catalysis suppresses the enolate formation required for the self-aldol side reaction but activates the carbonyl for the nucleophilic attack by the amine [1].

    • Solvent-Free Approach: Run the reaction "Neat." Solvent-free conditions in MW often improve yield by maximizing the concentration of reactants, favoring the bimolecular condensation over side reactions [2].

Scenario B: The Skraup/Doebner-Miller Reaction

Mechanism: Aniline + α,β-unsaturated ketone (or precursor like glycerol). Common Failure: Violent exotherms or polymerization.

Q: How do I safely run a Skraup reaction in a microwave? A: Traditional Skraup uses sulfuric acid and glycerol, which is dangerous in MW due to rapid superheating.

  • The Fix: Modified Aqueous Skraup.

    • Use water as the solvent (an excellent microwave absorber).[3]

    • Use pre-formed α,β-unsaturated ketones instead of generating them in situ from glycerol/acid. This removes the violent dehydration step from the microwave cavity [3].

Part 3: Optimization Matrix (Solvents & Catalysts)

The choice of solvent determines the "heating ramp." You need a solvent with a high tan δ (loss tangent) to convert microwave energy into heat efficiently.

ParameterTraditional ConditionMicrowave Optimized Condition Reasoning
Solvent Toluene / BenzeneEthanol, Water, or Acetic Acid Non-polar solvents (Toluene) are transparent to MW. Polar solvents couple with the field to drive rapid heating [4].
Catalyst H₂SO₄ / HCl (Conc.)p-TsOH, InCl₃, or Ionic Liquids Liquid strong acids cause corrosion and hotspots. Solid acids or Ionic Liquids act as "susceptors," absorbing energy and transferring it directly to reactants [5].
Time 3 - 12 Hours (Reflux)5 - 20 Minutes Dielectric heating provides volumetric heating, eliminating the "wall effect" of oil baths.
Atmosphere Open refluxSealed Vessel Sealed vessels allow solvents to be heated 20-50°C above their boiling points, exponentially increasing reaction rates (Arrhenius equation).

Part 4: Validated Experimental Protocol

Protocol: One-Pot Microwave-Assisted Friedländer Synthesis Target: Polysubstituted quinoline derivatives.[1] Reference Standard: Adapted from Green Chemistry principles [2, 6].

Workflow Diagram:

Protocol Step1 Reagents: 2-Aminoaryl ketone (1 eq) Active Methylene (1.2 eq) p-TsOH (10 mol%) Step2 Solvent Selection: Ethanol (Polar) or Solvent-Free (Neat) Step1->Step2 Step3 MW Irradiation: 120°C, 10-15 min High Stirring Step2->Step3 Step4 Workup: Cool to RT Solid precipitates Step3->Step4 Step5 Purification: Recrystallization (EtOH) Step4->Step5

Caption: Optimized workflow for acid-catalyzed Friedländer synthesis.

Step-by-Step Procedure:

  • Preparation: In a 10 mL microwave-transparent crimp-sealed vial, introduce 2-aminobenzophenone (1.0 mmol) and the ketone/1,3-diketone (1.2 mmol).

  • Catalyst: Add p-toluenesulfonic acid (p-TsOH) (0.1 mmol, 10 mol%).

  • Solvent: Add 2.0 mL of Ethanol . Note: If reactants are liquid, omit solvent (Neat).[4]

  • Sealing: Crimp the cap with a PTFE-lined septum.

  • Irradiation:

    • Temp: 120°C

    • Hold Time: 10 minutes

    • Pre-stir: 30 seconds (crucial for homogeneity)

    • Pressure Limit: Set to 250 psi (safety cutoff).

  • Workup: Cool the vessel to room temperature using compressed air (built-in feature). The product often precipitates directly. Filter and wash with cold ethanol.

References

  • BenchChem Technical Support. (2025).[1][2][4] Optimizing reaction conditions for Friedländer quinoline synthesis. BenchChem.[1][2][4] Link

  • Fernandes, et al. (2023).[5] Recent developments on microwave-assisted organic synthesis of nitrogen- and oxygen-containing preferred heterocyclic scaffolds.[5] RSC Advances. Link

  • Giraud, A., et al. (2011). Quinoline and Phenanthroline Preparation Starting from Glycerol via Improved Microwave-Assisted Modified Skraup Reaction.[6] Synthesis.[1][2][4][6][7][8][9][10][11][12][13][14] Link

  • Kappe, C. O. (2004). Controlled Microwave Heating in Modern Organic Synthesis. Angewandte Chemie International Edition. Link

  • Ranu, B. C., et al. (2000). Microwave-Assisted Synthesis of Quinolines under Solvent-Free Conditions.[5][15][16] Tetrahedron Letters. Link

  • Wang, L., et al. (2008). Nafion NR50 Catalyzed Friedländer Synthesis of Quinolines under Microwave Irradiation.[5][15] Synthetic Communications.[13] Link

Sources

Navigating the Nuances of Quinoline-6-Carbonyl Chloride: A Technical Support Guide for Researchers

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for quinoline-6-carbonyl chloride. This guide is designed for researchers, scientists, and drug development professionals who utilize this highly reactive intermediate in their synthetic endeavors. As a Senior Application Scientist, my goal is to provide you with not just procedural steps, but the underlying chemical principles and field-tested insights to anticipate and overcome the stability challenges inherent to this molecule. Here, we will delve into the common issues encountered when handling quinoline-6-carbonyl chloride in solution, offering a blend of troubleshooting advice, frequently asked questions, and validated protocols to ensure the integrity and success of your experiments.

The Challenge: The Inherent Reactivity of an Acyl Chloride

Quinoline-6-carbonyl chloride is a valuable building block in medicinal chemistry and materials science, primarily for the introduction of the quinoline-6-carboxamide moiety. However, its utility is intrinsically linked to its high reactivity, which is also the source of its stability issues. The electrophilicity of the carbonyl carbon, enhanced by the electron-withdrawing nature of the adjacent chlorine atom, makes it highly susceptible to nucleophilic attack. This reactivity is the double-edged sword that chemists must master.

Frequently Asked Questions (FAQs)

Here we address the most common queries and concerns that arise during the use of quinoline-6-carbonyl chloride in solution.

Q1: My quinoline-6-carbonyl chloride solution seems to be degrading. What is the most likely cause?

A1: The most common degradation pathway for quinoline-6-carbonyl chloride, like all acyl chlorides, is hydrolysis. Trace amounts of water in your solvent or on your glassware will readily react with the acyl chloride to form the corresponding and significantly less reactive quinoline-6-carboxylic acid. This is often observed as a decrease in the yield of your desired product and the appearance of a new, more polar spot on a TLC plate.

Q2: I'm performing an amide coupling reaction and my yields are consistently low. Could my solvent be the issue?

A2: Absolutely. While aprotic solvents are generally recommended, some can still pose problems.

  • Dimethylformamide (DMF): While a common solvent for amide couplings, DMF can slowly react with acyl chlorides, especially at elevated temperatures, to form a Vilsmeier-type intermediate. This side reaction consumes your starting material and can lead to undesired byproducts.

  • Tetrahydrofuran (THF): THF is generally a good choice, but it must be rigorously dried. Older or improperly stored THF can contain peroxides and water, both of which can degrade the acyl chloride.

  • Chlorinated Solvents (DCM, Chloroform): These are often the most reliable choices as they are less likely to react with the acyl chloride. However, they must also be anhydrous.

Q3: Can I store solutions of quinoline-6-carbonyl chloride?

A3: It is strongly advised against storing solutions of quinoline-6-carbonyl chloride for any significant length of time. For optimal results, solutions should be prepared fresh immediately before use. If a solution must be kept for a short period (e.g., a few hours), it should be stored under a dry, inert atmosphere (e.g., argon or nitrogen) at low temperature (0 °C or below) in a sealed container.

Q4: How can I monitor the stability of my quinoline-6-carbonyl chloride solution?

A4: Direct monitoring can be challenging due to the compound's reactivity. A common and effective method is to quench a small aliquot of the solution with a nucleophile like anhydrous methanol. This rapidly converts the reactive acyl chloride into a stable methyl ester (methyl quinoline-6-carboxylate). The resulting mixture can then be analyzed by TLC, HPLC, or LC-MS to determine the ratio of the desired ester to the hydrolyzed carboxylic acid, giving a good indication of the integrity of your stock solution.

Troubleshooting Guide: Common Problems and Solutions

This section provides a systematic approach to diagnosing and resolving common issues encountered during reactions with quinoline-6-carbonyl chloride.

Problem Potential Cause(s) Recommended Solution(s)
Low or no conversion of starting material in an acylation reaction. 1. Degradation of Quinoline-6-carbonyl chloride: The acyl chloride may have hydrolyzed before or during the reaction. 2. Inactivated Nucleophile: If your nucleophile is an amine, it may have been protonated by HCl, a byproduct of the reaction or hydrolysis, rendering it non-nucleophilic.1. Ensure all glassware is oven-dried and the reaction is performed under an inert atmosphere. Use anhydrous solvents. Prepare the quinoline-6-carbonyl chloride solution immediately before use. 2. Add a non-nucleophilic base, such as triethylamine (TEA) or diisopropylethylamine (DIPEA), to the reaction mixture to scavenge any generated HCl.
Formation of multiple unidentified byproducts. 1. Reaction with Solvent: As mentioned, solvents like DMF can lead to side reactions. 2. Side reactions with the Quinoline Ring: While the acyl chloride is the most reactive site, under certain conditions (e.g., strong Lewis acids), reactions on the quinoline ring itself are possible.1. Switch to a more inert solvent like anhydrous dichloromethane (DCM) or acetonitrile. 2. Avoid harsh conditions where possible. If a Lewis acid is required, consider milder options and screen reaction conditions carefully.
Difficulty in purifying the final product. 1. Presence of Quinoline-6-carboxylic acid: The hydrolyzed byproduct can co-purify with the desired product.1. A mild aqueous basic wash (e.g., with saturated sodium bicarbonate solution) during the workup can help remove the acidic byproduct. Be cautious not to use a strong base if your product is base-sensitive.

Experimental Protocols

To ensure the integrity of your starting material and monitor its stability, the following protocols are recommended.

Protocol 1: Preparation and Handling of a Standard Quinoline-6-Carbonyl Chloride Solution
  • Glassware Preparation: Ensure all glassware (flask, syringe, needles) is thoroughly oven-dried (e.g., at 120 °C for at least 4 hours) and allowed to cool to room temperature in a desiccator over a drying agent.

  • Inert Atmosphere: Assemble the glassware while still warm and immediately place it under a positive pressure of a dry inert gas (argon or nitrogen).

  • Solvent Preparation: Use a freshly opened bottle of anhydrous solvent or a solvent that has been appropriately dried (e.g., using a solvent purification system).

  • Solution Preparation: Weigh the solid quinoline-6-carbonyl chloride in a dry, inert atmosphere (e.g., in a glovebox or under a stream of inert gas) and quickly transfer it to the reaction flask. Add the anhydrous solvent via a dry syringe.

  • Usage: Use the freshly prepared solution immediately for the subsequent reaction.

Protocol 2: Quality Control of Quinoline-6-Carbonyl Chloride via Methanol Quench and HPLC Analysis
  • Sample Preparation: In a clean, dry vial, place 1 mL of anhydrous methanol.

  • Quenching: Using a dry microsyringe, carefully withdraw a small aliquot (e.g., 10 µL) of the quinoline-6-carbonyl chloride solution and immediately add it to the methanol.

  • Dilution: Dilute the quenched sample with an appropriate solvent for HPLC analysis (e.g., acetonitrile/water mixture).

  • HPLC Analysis: Analyze the sample using a reverse-phase HPLC method. A typical method would involve a C18 column with a gradient elution of acetonitrile and water (with 0.1% formic acid or trifluoroacetic acid).

  • Interpretation: The resulting chromatogram should show two main peaks: one for methyl quinoline-6-carboxylate and another for quinoline-6-carboxylic acid. The relative peak areas will provide a quantitative measure of the purity of your acyl chloride solution.

Visualizing Degradation Pathways

The primary stability concern for quinoline-6-carbonyl chloride in solution is its susceptibility to nucleophilic attack. The following diagrams illustrate the key degradation and reaction pathways.

QCOCl Quinoline-6-carbonyl Chloride QCOOH Quinoline-6-carboxylic Acid (Inactive Hydrolysis Product) QCOCl->QCOOH Hydrolysis Side_Product Solvent Adduct/Side Products QCOCl->Side_Product Side Reaction Product Desired Product (e.g., Amide) QCOCl->Product Desired Reaction H2O Water (Moisture) H2O->QCOOH Solvent Nucleophilic Solvent (e.g., DMF) Solvent->Side_Product Nucleophile Desired Nucleophile (e.g., Amine) Nucleophile->Product

Caption: Primary reaction pathways for quinoline-6-carbonyl chloride in solution.

Conclusion

The successful use of quinoline-6-carbonyl chloride hinges on a thorough understanding of its inherent reactivity and the proactive mitigation of potential stability issues. By employing rigorously anhydrous conditions, selecting appropriate inert solvents, and utilizing fresh solutions, researchers can significantly improve the reliability and outcome of their synthetic transformations. The protocols and troubleshooting guide provided herein are intended to serve as a valuable resource for navigating the challenges associated with this versatile reagent.

References

  • Clayden, J., Greeves, N., & Warren, S. (2012). Organic Chemistry. Oxford University Press.
  • Larock, R. C. (1999).
  • Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards, Updated Version. (2011). National Academies Press. [Link]

Validation & Comparative

Structural Elucidation of Quinoline-6-Carboxamides: A Comparative Analytical Guide

Author: BenchChem Technical Support Team. Date: February 2026

Part 1: Executive Summary & Core Directive

In the development of kinase inhibitors and P2X7 antagonists, the quinoline-6-carboxamide scaffold is a privileged structure. However, synthetic routes—such as the Skraup or Friedländer synthesis—often yield regioisomeric mixtures (e.g., 5-, 7-, or 8-carboxamides) that are difficult to separate and identify using standard low-resolution techniques.

This guide moves beyond basic spectral listing. It compares the resolving power of standard 1D


H NMR against advanced 2D HMBC/NOESY techniques and contrasts Soft Ionization (ESI) vs. Hard Ionization (EI) mass spectrometry. The goal is to provide a self-validating workflow that unequivocally confirms the 6-position substitution, ensuring structural integrity in drug development pipelines.

Part 2: The Characterization Challenge

The primary challenge in characterizing quinoline-6-carboxamides is distinguishing them from their 7-isomer and 5-isomer counterparts.

  • Electronic Similarity: The benzene ring protons (H-5, H-7, H-8) in the 6-isomer have similar magnetic environments to those in the 7-isomer.

  • Ambiguous 1D NMR: In standard solvents like CDCl

    
    , the amide protons often broaden or exchange, and the aromatic region (
    
    
    
    ppm) suffers from severe overlap.
Comparative Analysis of Analytical Approaches
FeatureMethod A: Standard 1D

H NMR
Method B: Advanced 2D NMR (HMBC/NOESY)Method C: HRMS (ESI-Q-TOF)
Primary Utility Purity check, functional group confirmation.Regiochemistry confirmation (Gold Standard). Molecular formula confirmation.
Isomer Resolution Low (Ambiguous multiplets).High (Through-bond correlations).Medium (Requires MS/MS fragmentation analysis).
Sample Req. ~2-5 mg.~10-20 mg (for optimal S/N).< 0.1 mg.
Key Limitation Cannot definitively prove C6 vs C7 substitution without clear coupling constants.Longer acquisition time.Isomers often have identical exact mass.

Part 3: NMR Characterization (The Definitive Protocol)

Solvent Selection Strategy
  • Avoid CDCl

    
    :  Acidic traces in chloroform can protonate the quinoline nitrogen, shifting all aromatic peaks downfield unpredictably.
    
  • Use DMSO-d

    
    :  This is the solvent of choice. It stabilizes the amide protons (
    
    
    
    ) via hydrogen bonding, usually resolving them as two distinct singlets (due to restricted rotation) between
    
    
    ppm.
The "Signature" of the 6-Isomer

To confirm the carboxamide is at position 6, you must identify the specific coupling patterns of the benzene ring protons: H-5 , H-7 , and H-8 .

  • H-5 (The Diagnostic Singlet): Appears as a narrow doublet (

    
     Hz) or apparent singlet. It shows a strong NOE correlation to H-4.
    
  • H-7 (The Meta-Coupled Proton): Appears as a doublet of doublets (

    
    , 
    
    
    
    Hz). It couples to H-8 (ortho) and H-5 (meta).
  • H-8 (The Ortho-Coupled Proton): Appears as a doublet (

    
     Hz).
    
Advanced 2D Validation (HMBC)

The HMBC (Heteronuclear Multiple Bond Correlation) experiment is the "judge" that rules out the 7-isomer.

  • Pathway: Look for the correlation between the Carbonyl Carbon (

    
     ppm) and the aromatic protons.
    
  • The 6-Isomer Proof: The Carbonyl Carbon will show a strong 3-bond correlation (

    
    ) to H-5  and H-7 .
    
  • The 7-Isomer Trap: If the amide were at C-7, the Carbonyl would couple to H-6 and H-8.

Experimental Workflow Diagram

The following logic tree illustrates the decision-making process for structural confirmation.

NMR_Workflow Start Crude Product (Quinoline-Carboxamide) Solvent Dissolve in DMSO-d6 (Stabilize Amide Protons) Start->Solvent H1_NMR Acquire 1H NMR (1D) Solvent->H1_NMR Check_Amide Amide Peaks Visible? (δ 7.5-8.5 ppm) H1_NMR->Check_Amide Check_Amide->Solvent No (Dry/Reshim) H5_Analysis Analyze H-5 Signal (Look for d, J~2Hz) Check_Amide->H5_Analysis Yes HMBC Run HMBC Experiment H5_Analysis->HMBC Ambiguous Confirmation Confirm C=O Correlation to H-5 and H-7 H5_Analysis->Confirmation Clear Pattern HMBC->Confirmation Correlation Found Isomer_7 Warning: 7-Isomer Detected (C=O couples to H-8 only) HMBC->Isomer_7 Alt Correlation

Caption: Figure 1. Decision logic for distinguishing regioisomers using NMR. Note the critical role of HMBC when 1D splitting patterns are ambiguous.

Part 4: Mass Spectrometry Characterization

While NMR provides spatial resolution, Mass Spectrometry (MS) provides the molecular fingerprint. For quinoline-6-carboxamides, ESI-MS/MS is preferred over EI for initial screening due to the polar amide group.

Fragmentation Pathways (ESI-MS/MS)

In positive ion mode (


), the quinoline ring is highly stable. The fragmentation is dominated by the amide side chain.
  • Primary Loss (Neutral Loss of NH

    
    ): 
    
    • Precursor:

      
      
      
    • Product:

      
      . This forms an acylium ion (
      
      
      
      ).
  • Secondary Loss (Loss of CO):

    • From the acylium ion, a loss of CO (28 Da) occurs, leaving the bare quinoline cation

      
      .
      
  • Quinoline Characteristic: A further loss of HCN (27 Da) is characteristic of the cleavage of the pyridine ring in the quinoline system.

Mass Spec Comparison Table
FeatureESI-MS (Soft Ionization)EI-MS (Hard Ionization)
Molecular Ion Strong

Weak

Fragmentation Minimal (requires MS/MS collision energy).Extensive (in-source fragmentation).
Diagnostic Utility Best for confirming molecular weight and purity.Best for library matching and structural fingerprinting.
Fragmentation Visualization

MS_Frag Parent Parent Ion [M+H]+ Acylium Acylium Ion [M+H - NH3]+ Parent->Acylium - NH3 (17 Da) Aryl Quinoline Cation [M+H - NH3 - CO]+ Acylium->Aryl - CO (28 Da) RingOpen Ring Cleavage [Loss of HCN] Aryl->RingOpen - HCN (27 Da)

Caption: Figure 2. Characteristic ESI-MS/MS fragmentation pathway for primary quinoline carboxamides.

Part 5: Detailed Experimental Protocols

Protocol A: High-Resolution NMR Sample Preparation
  • Objective: Obtain sharp, non-exchangeable amide peaks.

  • Reagents: DMSO-d

    
     (99.9% D) with 0.03% TMS (v/v).
    
  • Step-by-Step:

    • Weigh 10 mg of the dried quinoline-6-carboxamide derivative into a clean vial.

    • Add 0.6 mL of DMSO-d

      
      .
      
    • Sonicate for 30 seconds to ensure complete dissolution (aggregates cause line broadening).

    • Transfer to a 5mm NMR tube.

    • Instrument Setup: Set probe temperature to 298 K (25°C). If amide peaks are broad, elevate temperature to 313 K (40°C) to sharpen them via fast exchange or breaking H-bond aggregates.

    • Acquisition:

      • 1D

        
        H: 16 scans, relaxation delay (
        
        
        
        ) = 1.0 sec.
      • HMBC: Optimize for long-range coupling constant

        
         Hz.
        
Protocol B: LC-MS Purity & Identification
  • Objective: Confirm mass and assess purity >95%.

  • Mobile Phase:

    • A: Water + 0.1% Formic Acid.

    • B: Acetonitrile + 0.1% Formic Acid.

  • Gradient: 5% B to 95% B over 10 minutes.

  • Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus, 3.5

    
    m, 4.6 x 100 mm).
    
  • MS Parameters (ESI+):

    • Capillary Voltage: 3500 V.

    • Fragmentor: 100 V.

    • Gas Temp: 350°C.

Part 6: References

  • Musiol, R. et al. (2013). "Design, Synthesis and Antibacterial Activity Studies of Novel Quinoline Carboxamide Derivatives." Semantic Scholar. Link

  • Oxford Instruments. (2024). "Distinguishing Regioisomers in Pharmaceutical Products using Benchtop NMR Spectroscopy." News-Medical. Link

  • BenchChem Technical Support. (2025). "Troubleshooting NMR Peak Assignments for Substituted Quinolines." BenchChem.[1] Link

  • Li, X. et al. (2013). "Synthesis and Biological Evaluation of Carboxamide and Quinoline Derivatives as P2X7R Antagonists." National Institutes of Health (PMC). Link

  • LibreTexts. (2023).[2] "Mass Spectrometry - Fragmentation Patterns." Chemistry LibreTexts. Link

Sources

1H and 13C NMR data for quinoline-6-carbonyl chloride derivatives.

Author: BenchChem Technical Support Team. Date: February 2026

Title: Technical Comparison Guide: NMR Characterization of Quinoline-6-Carbonyl Chloride Intermediates

Executive Summary

Quinoline-6-carbonyl chloride is a high-reactivity electrophile utilized primarily as a transient intermediate in the synthesis of kinase inhibitors, antimalarials, and complex heterocycles. Unlike its stable precursor (quinoline-6-carboxylic acid ), the acid chloride is moisture-sensitive and difficult to isolate for routine analysis.

This guide provides a comparative NMR analysis to validate the in situ generation of the acid chloride. It contrasts the spectral signatures of the precursor acid against the acid chloride, highlighting the critical diagnostic signals required to confirm conversion before subsequent nucleophilic acyl substitution.

The Chemical Context: Why Characterization Matters

In drug development, the conversion of the carboxylic acid to the acid chloride is the rate-determining step for purity. Incomplete conversion leads to difficult-to-separate impurities in the final amide/ester product.

  • Target Molecule: Quinoline-6-carbonyl chloride (Reactive Intermediate)

  • Precursor: Quinoline-6-carboxylic acid (Stable Solid)

  • Critical Utility: Activation of the C6-position for coupling with amines (e.g., in the synthesis of c-Met or VEGFR inhibitors).

Comparative NMR Data Analysis

The following data compares the stable precursor with the reactive intermediate. Note the solvent requirements: the acid is typically soluble in polar aprotic solvents (DMSO-d6), while the acid chloride must be characterized in anhydrous non-nucleophilic solvents (CDCl3 or CD2Cl2).

Table 1: Diagnostic 1H and 13C NMR Shifts
FeaturePrecursor: Quinoline-6-carboxylic acidTarget: Quinoline-6-carbonyl chlorideMechanistic Insight
Solvent System DMSO-d6 (Required for solubility)CDCl3 (Strictly Anhydrous)Critical: DMSO reacts violently with acid chlorides (Pummerer-type).
Carboxylic Proton (-COOH) δ 13.2 - 13.5 ppm (Broad Singlet)ABSENT Disappearance of this peak is the primary confirmation of conversion.
Carbonyl Carbon (C=O) δ ~167.5 ppm δ ~168.0 - 169.5 ppm The shift is subtle; however, the peak sharpens significantly in the chloride form due to lack of H-bonding.
H5 Proton (Ortho to C=O) δ ~8.65 ppm (Doublet)δ ~8.75 - 8.85 ppm (Deshielded)The -COCl group is more electron-withdrawing than -COOH, shifting ortho protons downfield.
H2 Proton (Heterocyclic) δ ~9.05 ppm (dd)δ ~9.15 - 9.20 ppm The electron deficiency of the ring increases, deshielding the proton adjacent to Nitrogen.

Note on Data Interpretation: The chemical shift values for the acid chloride are diagnostic ranges observed in analogous aryl acid chlorides. The absolute values may vary slightly (±0.2 ppm) based on concentration and trace acid content.

Experimental Protocol: Synthesis & Validation

This protocol uses Oxalyl Chloride rather than Thionyl Chloride. Oxalyl chloride allows for milder conditions and the byproducts (CO, CO2) are gases, leaving a cleaner NMR spectrum compared to the SO2 residues from thionyl chloride.

Step-by-Step Workflow
  • Preparation: Suspend Quinoline-6-carboxylic acid (1.0 eq) in anhydrous Dichloromethane (DCM).

  • Activation: Add catalytic DMF (2-3 drops). Crucial: DMF forms the Vilsmeier-Haack intermediate, essential for catalysis.

  • Reagent Addition: Add Oxalyl Chloride (1.5 eq) dropwise at 0°C under Argon.

  • Reaction: Allow to warm to Room Temperature (RT) and stir for 2-4 hours. Bubbling should cease.

  • Sampling (The "Self-Validating" Step):

    • Take a 50 µL aliquot.

    • Blow down with dry N2 stream to remove excess oxalyl chloride.

    • Re-dissolve in anhydrous CDCl3 .

    • Do not use DMSO-d6 or Methanol-d4 (these will reform the acid or form the ester, respectively).

Visualizing the Workflow

G Start Quinoline-6-COOH (Solid) Reagent Oxalyl Chloride + DMF (in DCM, 0°C) Start->Reagent Suspend Inter Vilsmeier Intermediate Reagent->Inter Catalysis Product Quinoline-6-COCl (Solution) Inter->Product -CO, -CO2, -HCl QC_Pass NMR Check (CDCl3): No -OH peak H5 Deshielded Product->QC_Pass Aliquot Analysis QC_Fail NMR Check: Broad >13ppm peak (Incomplete) Product->QC_Fail Moisture Contamination

Caption: Logical workflow for the generation and validation of the acid chloride intermediate.

Troubleshooting & Stability (Expert Insights)

The DMSO Trap

NEVER use DMSO-d6 to characterize this acid chloride.

  • Mechanism: DMSO acts as a nucleophile toward acid chlorides, triggering a Pummerer-like rearrangement or violent decomposition.

  • Result: You will observe a complex mixture of the original acid (from hydrolysis by wet DMSO) and sulfur-containing byproducts.

  • Correct Alternative: Use CDCl3 or CD2Cl2. If solubility is low, use C6D6 (Benzene-d6).

Hydrolysis Artifacts

If the CDCl3 is not strictly anhydrous (neutralized with basic alumina or stored over sieves), the acid chloride will hydrolyze back to the acid in the NMR tube.

  • Sign: Re-appearance of the broad singlet at ~13 ppm.

  • Mitigation: Add a scavenger (e.g., a small amount of solid K2CO3) to the NMR tube if non-acidic conditions are required, or simply ensure the solvent is fresh ampoule-grade.

References

  • Synthesis of Quinoline Derivatives: Journal of the American Chemical Society. "Substituted Quinolines via Friedländer Synthesis."

  • Solvent Compatibility: Journal of Organic Chemistry. "Reactivity of DMSO with Acid Chlorides."

  • NMR Data Grounding: SpectraBase. "Quinoline-6-carboxylic acid 1H NMR Spectrum."

  • Mechanistic Guide: Clayden, J., Greeves, N., & Warren, S. (2012). Organic Chemistry. Oxford University Press. (Chapter on Acyl Substitution).

Comparative In Vitro Profiling: Quinoline Derivatives vs. Standard Chemotherapeutics

[1][2][3]

Introduction: The Quinoline Advantage

The quinoline scaffold (1-azanaphthalene) remains a "privileged structure" in medicinal chemistry due to its ability to interact with diverse biological targets, including DNA (intercalation), Topoisomerase II, and tyrosine kinases (e.g., VEGFR, EGFR).[1] While platinum-based agents (Cisplatin) and anthracyclines (Doxorubicin) represent the standard of care (SOC), they are plagued by high systemic toxicity and multidrug resistance (MDR).

This guide provides a rigorous, data-driven framework for evaluating novel quinoline derivatives. We move beyond basic screening to establish a comparative efficacy profile , ensuring that your data is robust enough for high-impact publication.

Part 1: Cytotoxicity Screening (The Metabolic Checkpoint)

The first hurdle is establishing potency. We recommend the MTT Assay , but with critical modifications to avoid common "metabolic noise" often seen with quinoline compounds, which can sometimes alter mitochondrial dehydrogenase activity independent of cell death.

Optimized MTT Protocol

Standard protocols often fail due to the "Edge Effect" and lack of linearity.

  • Seeding: Seed cancer cells (e.g., MCF-7, A549, HeLa) at

    
     cells/well in 96-well plates.
    
    • Critical Step: Fill the outer perimeter wells with sterile PBS, not cells. This eliminates evaporation-induced "Edge Effect" which skews data by up to 15%.

  • Treatment: Treat with Quinoline derivatives (0.1 – 100 µM) for 48h.

    • Control: Include Doxorubicin as the positive control and 0.1% DMSO as the vehicle control.

  • Incubation: Add MTT reagent (5 mg/mL in PBS) at 10% of culture volume. Incubate for 3 hours (not 4+ hours, to prevent cytotoxicity from the formazan crystals themselves).

  • Solubilization: Use DMSO to dissolve formazan. Measure absorbance at 570 nm (reference 630 nm).

Workflow Visualization

The following diagram illustrates the critical decision nodes in the screening workflow to ensure data validity.

Cytotoxicity_WorkflowStartCell Seeding(5x10^3 cells/well)EdgeCheckEdge EffectControl (PBS)Start->EdgeCheck CriticalTreatDrug Treatment(48h)EdgeCheck->TreatMTT_AddMTT Addition(3h Incubation)Treat->MTT_AddReadoutOD 570nmCalculationMTT_Add->ReadoutValidationCalculate IC50& Selectivity IndexReadout->Validation

Figure 1: Optimized Cytotoxicity Screening Workflow emphasizing the Edge Effect control step.

Part 2: Comparative Performance Data

To publish, you must contextualize your derivative's potency against the SOC. Below is a representative dataset comparing a hypothetical "Series-Q" (C-2/C-4 substituted quinolines) against Doxorubicin.

Table 1: Representative IC50 Values (µM) and Selectivity Index (SI)

CompoundMCF-7 (Breast)A549 (Lung)HeLa (Cervical)HEK-293 (Normal)SI (Normal/Cancer)*
Doxorubicin (SOC) 0.45 ± 0.05 0.82 ± 0.10 0.60 ± 0.08 2.10 ± 0.20 ~4.6
Cisplatin (SOC) 4.20 ± 0.356.50 ± 0.505.10 ± 0.408.50 ± 0.80~2.0
Quinoline Q-4a 2.15 ± 0.153.40 ± 0.252.80 ± 0.20>100>46.5
Quinoline Q-7b 0.38 ± 0.04 0.75 ± 0.08 0.55 ± 0.06 15.40 ± 1.240.5
  • Analysis: While Doxorubicin is highly potent, its Selectivity Index (SI) is low (~4.6), indicating toxicity to normal cells (HEK-293).

  • The Quinoline Advantage: Derivative Q-7b matches the potency of Doxorubicin (IC50 ~0.38 µM) but exhibits a vastly superior safety profile (SI ~40.5). This is the key narrative for your manuscript: "Comparable Potency, Superior Safety."

Part 3: Mechanistic Validation (Apoptosis)

Cytotoxicity data alone is insufficient. You must prove the mode of cell death. Quinolines typically induce apoptosis via the intrinsic mitochondrial pathway.

Annexin V-FITC / PI Flow Cytometry Protocol
  • Harvest: Collect cells after 24h treatment. Crucial: Collect the supernatant (floating dead cells) along with the adherent cells to avoid underestimating apoptosis.

  • Stain: Resuspend in Binding Buffer.[2][3] Add 5 µL Annexin V-FITC and 5 µL Propidium Iodide (PI).[3]

  • Analyze: Flow Cytometry (FL1 for FITC, FL2 for PI).

Quadrant Logic for Data Interpretation:

  • Q1 (Annexin- / PI+): Necrosis (Membrane rupture, usually toxic).

  • Q2 (Annexin+ / PI+): Late Apoptosis.[4]

  • Q3 (Annexin- / PI-): Viable Cells.

  • Q4 (Annexin+ / PI-): Early Apoptosis (Phosphatidylserine flip).

Success Criterion: A shift from Q3 to Q4/Q2 indicates a clean apoptotic mechanism, preferable to the messy inflammation of necrosis (Q1).

Signaling Pathway Visualization

Quinolines often intercalate DNA or inhibit Topoisomerase II, triggering the p53-mediated caspase cascade.

Apoptosis_PathwayDrugQuinolineDerivativeTargetDNA Intercalation /Topo II InhibitionDrug->TargetSensorp53 ActivationTarget->Sensor DNA DamageMitoMitochondria(Bax/Bcl-2 Ratio)Sensor->Mito SignalingCytoCCytochrome CReleaseMito->CytoCCaspase9Caspase-9CytoC->Caspase9Caspase3Caspase-3(Executioner)Caspase9->Caspase3DeathAPOPTOSIS(DNA Fragmentation)Caspase3->Death

Figure 2: Proposed Mechanism of Action. Quinolines trigger the intrinsic apoptotic pathway via DNA damage sensing.

Part 4: Structure-Activity Relationship (SAR) Insights

To add depth to your publication, discuss the chemical logic:

  • C-2 Substitution: Introduction of aryl/heteroaryl groups often enhances lipophilicity and DNA binding affinity.

  • C-4 Position: Aniline or hydrazone substitutions here are critical for Topoisomerase inhibition.

  • Electron Donating Groups (EDGs): Methoxy (-OCH3) groups at C-6 or C-7 often improve IC50 values by increasing electron density, facilitating tighter intercalation.

References
  • Review on Quinoline Anticancer Potential Title: Comprehensive review on current developments of quinoline-based anticancer agents. Source:Arabian Journal of Chemistry (2019).[5] URL:[Link]

  • MTT Assay Limitations & Optimization Title: The MTT Assay: Utility, Limitations, Pitfalls, and Interpretation in Bulk and Single-Cell Analysis. Source:International Journal of Molecular Sciences (2021). URL:[Link]

  • Comparative Data (Doxorubicin vs. Quinolines) Title: Synthesis and structure-activity relationships of potent antitumor active quinoline derivatives.[1][5][6][7] Source:Current Medicinal Chemistry (2007/2024 updates). URL:[Link]

Comparative Antiviral Profiling: Quinoline Derivatives vs. Standard-of-Care Agents

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a technical comparison of quinoline derivatives against standard-of-care antiviral agents.[1] It is designed for researchers requiring objective performance metrics, mechanistic differentiation, and validated experimental protocols.

Executive Summary

Quinoline scaffolds have evolved beyond their traditional antimalarial role (e.g., Chloroquine, Hydroxychloroquine) into broad-spectrum antiviral candidates.[2][3][4] Unlike Direct-Acting Antivirals (DAAs) such as Remdesivir (an RdRp inhibitor) or Oseltamivir (a neuraminidase inhibitor), quinoline derivatives often exhibit a dual-action mechanism : modulating host cellular pathways (endosomal pH, autophagy) and directly interacting with viral proteins (proteases, integrases).

This guide compares the efficacy (EC50), toxicity (CC50), and selectivity (SI) of quinoline derivatives against established benchmarks, supported by rigorous experimental workflows.

Mechanistic Architecture: Host-Targeted vs. Direct-Acting[5]

To understand the efficacy data, one must first distinguish the mechanism of action (MOA). Standard drugs like Remdesivir target specific viral enzymes. Quinolines, however, often act as lysosomotropic agents , preventing viral uncoating, or as intercalators inhibiting viral genome replication.

Comparative Mechanism of Action
  • Standard (Remdesivir/Favipiravir): Nucleoside analogs that mimic adenosine/guanine, causing premature termination of viral RNA synthesis by inhibiting RNA-dependent RNA polymerase (RdRp).

  • Quinoline Derivatives (CQ/HCQ/Novel Hybrids):

    • Entry Blockade: Increase endosomal pH, inhibiting cathepsin-mediated cleavage of Spike/Envelope proteins required for fusion.

    • Glycosylation Interference: Impair the terminal glycosylation of ACE2 receptors, reducing viral binding affinity.

    • Post-Entry: Novel derivatives (e.g., aryl-quinoline hybrids) have shown binding affinity to HIV Reverse Transcriptase (RT) and Integrase enzymes.

Visualization: Viral Intervention Points

The following diagram maps the intervention points of Quinoline derivatives versus Standard-of-Care (SoC) drugs within a generic viral replication cycle (SARS-CoV-2/Retroviral model).

ViralMechanism Virus Viral Particle Attachment Receptor Binding (ACE2/CD4) Virus->Attachment Endocytosis Endocytosis Attachment->Endocytosis Acidification Endosomal Acidification Endocytosis->Acidification Fusion Membrane Fusion & Uncoating Acidification->Fusion Translation Translation & Polyprotein Processing Fusion->Translation Replication RNA/DNA Replication Translation->Replication Assembly Assembly & Release Replication->Assembly Quinoline_Entry Quinoline/HCQ: pH Modulation Quinoline_Entry->Acidification Inhibits Quinoline_RT Quinoline Hybrids: RT/Integrase Inhibition Quinoline_RT->Replication Inhibits Remdesivir Remdesivir: RdRp Inhibition Remdesivir->Replication Inhibits ProteaseInhib Protease Inhibitors (e.g., Lopinavir) ProteaseInhib->Translation Inhibits

Caption: Intervention points of Quinolines (Blue) vs. Standard Antivirals (Green) in the viral life cycle.

Comparative Efficacy Data

The following data aggregates experimental results from Vero E6 (kidney epithelial) and Huh-7 (hepatocyte) cell lines.

Metric Definitions:

  • EC50 (Half-maximal Effective Concentration): Lower is better. Concentration required to inhibit 50% of viral replication.[5]

  • CC50 (Cytotoxic Concentration 50%): Higher is better. Concentration that kills 50% of host cells.

  • SI (Selectivity Index): Higher is better (CC50 / EC50). Indicates the safety window.

Table 1: SARS-CoV-2 Inhibition Profile (Vero E6 Cells)

Note: Data represents a synthesis of multiple studies (see References 1, 3, 5).

Compound ClassDrug NameEC50 (µM)CC50 (µM)Selectivity Index (SI)Mechanism Note
Standard (Nucleoside) Remdesivir0.77> 100> 129.8RdRp Chain Termination
Standard (Nucleoside) Ribavirin109.50> 400> 3.6General Polymerase Inhibitor
Quinoline Chloroquine1.13> 100> 88.5Endosomal pH elevation
Quinoline Hydroxychloroquine0.72 – 6.0> 100~16 – 100Immunomodulation + pH
Novel Quinoline Compound 4 (Hybrid)1.5 ± 1.0> 50> 33Dual-target optimization
Table 2: Broad-Spectrum Activity (Dengue & HIV)

Comparative data for non-coronavirus targets.

Virus TargetQuinoline DerivativeComparator DrugComparative Performance
Dengue (DENV-2) 2-Isobutylquinolin-8-olAmodiaquineQuinoline derivatives showed low micromolar inhibition (EC50 < 10 µM) comparable to Amodiaquine, inhibiting envelope glycoprotein accumulation.
HIV-1 S-2720 (Quinoxaline/Quinoline)Efavirenz (NNRTI)S-2720 acts as a potent Reverse Transcriptase inhibitor.[5] While Efavirenz has sub-nanomolar potency, novel quinolines offer activity against resistant strains (K103N).

Analysis: While Remdesivir exhibits a superior Selectivity Index (>129) compared to Chloroquine (>88), the quinoline class demonstrates comparable potency (EC50 ~1 µM) at a fraction of the manufacturing cost. However, the narrower therapeutic window of older quinolines (CQ/HCQ) necessitates the development of novel hybrids (e.g., Compound 4) to improve safety profiles.

Experimental Validation Protocols

To reproduce these comparative metrics, researchers must utilize self-validating assays. The following protocols are industry standards for antiviral profiling.

Protocol A: Cytopathic Effect (CPE) & Plaque Reduction Assay

Primary method for determining EC50.

  • Seeding: Seed Vero E6 cells in 96-well plates (2 × 10⁴ cells/well). Incubate 24h at 37°C.

  • Treatment: Prepare serial dilutions of the Quinoline derivative and the Control (e.g., Remdesivir) in DMEM.

  • Infection: Add virus (MOI 0.05) to cells. Immediately add drug dilutions (Co-treatment) OR add drug 1h pre-infection (Prophylactic).

  • Incubation: Incubate for 48h (SARS-CoV-2) or 72h (Dengue).

  • Readout (Dual):

    • Supernatant: Collect for qRT-PCR (Viral Copy Number).[6][7]

    • Monolayer: Fix with 4% Formaldehyde. Stain with Crystal Violet (0.5%) to visualize plaques.

  • Calculation: Plot % Inhibition vs. Log[Concentration] to derive EC50 using non-linear regression.

Protocol B: Time-of-Addition Assay

Critical for determining if the quinoline acts at Entry (0h) or Replication (>2h) stages.

  • Infection: Infect all wells with virus at t=0.

  • Dosing Intervals: Add EC90 concentration of Quinoline derivative at intervals: -1h (Pre), 0h (Co), +2h, +4h, +6h post-infection.

  • Harvest: Collect supernatant at 12-24h (one replication cycle).

  • Interpretation:

    • Inhibition only at -1h/0h = Entry Inhibitor (Typical of CQ/HCQ).

    • Inhibition at +4h/+6h = Replication Inhibitor (Typical of Remdesivir).

Visualization: Screening Workflow

This flowchart illustrates the logical progression from Hit Identification to Mechanism of Action (MOA) determination.

ScreeningWorkflow Start Compound Library (Quinoline Derivatives) Cyto Cytotoxicity Assay (CCK-8 / MTT) Determine CC50 Start->Cyto Antiviral Antiviral Screen (CPE / Plaque Assay) Determine EC50 Cyto->Antiviral SI_Calc Calculate SI (CC50 / EC50) Antiviral->SI_Calc Decision SI > 10? SI_Calc->Decision Drop Discard Candidate Decision->Drop No MOA Time-of-Addition Assay Decision->MOA Yes Target Target Validation (Docking / Enzymatic) MOA->Target

Caption: Step-by-step antiviral screening pipeline for validating quinoline candidates.

Safety & Selectivity Considerations

When comparing Quinolines to standard drugs, the Selectivity Index (SI) is the critical differentiator.

  • High SI (>50): Indicates a safe drug candidate. Remdesivir typically scores >100.[6]

  • Moderate SI (10-50): Acceptable for acute viral infections but requires careful dosing. Many novel quinoline hybrids fall here.

  • Low SI (<10): Indicates toxicity overlaps with efficacy. Older quinolines often struggle here in specific cell lines (e.g., Vero cells vs. lung epithelial cells).

Expert Insight: Researchers should prioritize calculating SI in human lung cell lines (e.g., Calu-3 or NHBE) rather than just Vero E6 cells. Vero cells lack intrinsic interferon responses and may overstate the efficacy of endosomal pH modulators like Chloroquine, which are less effective in cells expressing TMPRSS2 (a protease that allows viruses to bypass the endosome).

References
  • Wang, M., et al. (2020). Remdesivir and chloroquine effectively inhibit the recently emerged novel coronavirus (2019-nCoV) in vitro.[6] Cell Research. Available at: [Link]

  • Al-Bari, M. A. A. (2017). Targeting endosomal acidification by chloroquine analogs as a promising strategy for the treatment of emerging viral diseases. Pharmacology Research & Perspectives. Available at: [Link]

  • Liu, J., et al. (2020). Hydroxychloroquine, a less toxic derivative of chloroquine, is effective in inhibiting SARS-CoV-2 infection in vitro.[4] Cell Discovery. Available at: [Link]

  • Musarra-Pizzo, M., et al. (2020).[6] New Anti SARS-CoV-2 Targets for Quinoline Derivatives Chloroquine and Hydroxychloroquine.[4] Molecules. Available at: [Link]

  • Gendrot, M., et al. (2020). Broad spectrum anti-coronavirus activity of a series of anti-malaria quinoline analogues.[4][8] Journal of Antimicrobial Chemotherapy. Available at: [Link]

  • Vicianti, M., et al. (2021). Antiviral Activity of Novel Quinoline Derivatives against Dengue Virus Serotype 2.[9][10] Viruses.[1][2][3][11][5][8][9][10][12][13][14] Available at: [Link][13]

Sources

Comparative In Silico Assessment: Quinoline Derivatives vs. Standard Therapeutics in Targeted Drug Design

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This guide provides a technical, comparative analysis of molecular docking studies involving quinoline derivatives—a privileged scaffold in medicinal chemistry.[1][2] We evaluate their binding efficacy against key protein targets (DNA Gyrase, EGFR, and HIV-RT) relative to FDA-approved standards. Written for drug development professionals, this document moves beyond basic protocols to examine the causality of binding modes, software performance (AutoDock Vina vs. Schrödinger Glide), and the structural determinants that allow novel quinolines to outperform traditional ligands.

Part 1: Methodological Framework & Validated Protocols

As a Senior Application Scientist, I emphasize that a docking score is only as reliable as the input data and the sampling algorithm. The following protocol integrates industry-standard checks to ensure reproducibility and biological relevance.

The "Self-Validating" Docking Workflow

The most common failure in docking studies is proceeding without validating the docking engine's ability to reproduce the crystallographic pose.

Protocol:

  • Retrieval: Download target PDB (e.g., EGFR 1M17).[3]

  • Sanitization: Remove non-interacting ions and solvent molecules. Crucial Exception: Retain structural waters that form bridging H-bonds (often seen in kinase hinge regions).

  • Redocking Validation (The "Truth" Test):

    • Extract the co-crystallized ligand (e.g., Erlotinib).

    • Dock it back into the active site.[4]

    • Pass Criteria: RMSD (Root Mean Square Deviation) between the docked pose and crystal pose must be < 2.0 Å .

Diagram: Validated Computational Workflow

DockingWorkflow cluster_validation Validation Step (Mandatory) Start Target Selection (PDB) Prep Protein & Ligand Preparation (Protonation states @ pH 7.4) Start->Prep Grid Grid Generation (Center: Co-crystal Ligand) Prep->Grid Redock Redock Co-crystal Ligand Grid->Redock RMSD Calculate RMSD Redock->RMSD Decision RMSD < 2.0 Å? RMSD->Decision Decision->Prep No (Refine Force Field) Docking Production Docking (Novel Quinoline Derivatives) Decision->Docking Yes Analysis Interaction Profiling (H-bonds, Pi-Stacking, Hydrophobic) Docking->Analysis

Caption: A self-correcting workflow emphasizing the "Redocking Validation" loop to ensure algorithmic accuracy before screening novel compounds.

Part 2: Software Performance Comparison

Choosing the right engine is critical for quinolines, which rely heavily on pi-stacking interactions due to their fused ring system.

FeatureAutoDock Vina (Open Source)Schrödinger Glide (Commercial)Senior Scientist Verdict
Scoring Function Empirical + Knowledge-based.SP (Standard) & XP (Extra Precision).[4]Glide XP is superior for quinolines because it explicitly penalizes desolvation, which is critical when the hydrophobic quinoline ring enters a deep pocket.
Handling Pi-Stacking Implicitly modeled; often underestimates aromatic interactions.Explicit terms for pi-pi and pi-cation interactions.Glide captures the "sandwich" stacking often seen between quinolines and aromatic residues (e.g., Phe/Trp) better than Vina.
Speed Extremely Fast (<1 min/ligand).Moderate to Slow (XP mode).Use Vina for library filtering (>1000 compounds); use Glide for lead optimization.
Protonation Static (requires pre-protonated ligand).Dynamic (Epik module predicts states).Glide wins. The quinoline nitrogen (pKa ~4.9) can be protonated in acidic pockets; Glide models this penalty/gain accurately.

Part 3: Comparative Case Studies

Case Study A: Antibacterial Efficacy (Target: DNA Gyrase B)

Context: Fluoroquinolones (e.g., Ciprofloxacin) target the bacterial DNA Gyrase enzyme.[5][6] Resistance is rising.[6] Novel quinoline derivatives aim to bind tighter by accessing auxiliary pockets.

  • Target: E. coli DNA Gyrase B (PDB: 6F86 or 1KZN )

  • Standard Drug: Ciprofloxacin[6][7]

Comparative Data:

CompoundDocking Score (kcal/mol)Key Interactions (Mechanism)
Ciprofloxacin (Std) -7.1 to -8.2H-bonds: Asp73, Arg76. Pi-stacking limited to DNA base pairs (in complex).
Novel 7-Chloroquinoline -9.5 to -10.3 Dual Mechanism: Retains Asp73 H-bond; additional hydrophobic interaction with Val120 via the 7-Cl group.
Quinoline-Hydrazone -12.7 Deep insertion into the ATP-binding cleft; Hydrazone linker forms bridge with Glu50 .

Analysis: The novel derivatives outperform Ciprofloxacin by exploiting the hydrophobic pocket near Val120. Ciprofloxacin is hydrophilic; adding a lipophilic tail (e.g., phenyl-hydrazone) to the quinoline scaffold drastically improves binding energy by displacing unstable water molecules from this pocket.

Case Study B: Anticancer Efficacy (Target: EGFR Kinase)

Context: Quinoline derivatives are bioisosteres of Quinazolines (e.g., Erlotinib).[3] The goal is to inhibit the Epidermal Growth Factor Receptor (EGFR) in non-small cell lung cancer.[2]

  • Target: EGFR Kinase Domain (PDB: 1M17 )[3]

  • Standard Drug: Erlotinib (Tarceva)

Comparative Data:

CompoundDocking Score (kcal/mol)Interaction Profile
Erlotinib (Std) -9.2 to -10.0Met769 (Hinge): Critical H-bond. Thr766: Gatekeeper interaction.
4-Aminoquinoline 4d -10.6 Met769: H-bond retained. Cys773: Additional H-bond via sidechain. Leu718: Enhanced Van der Waals contact.
Chalcone-Quinoline -9.8Strong pi-stacking, but steric clash with Met790 (Gatekeeper mutation site) limits efficacy compared to 4d.
Diagram: EGFR Interaction Mechanism

EGFR_Mechanism Ligand Quinoline Derivative Met769 Met769 (Hinge Region) Ligand->Met769 H-Bond (Critical) HydroPocket Hydrophobic Pocket (Leu718, Val726) Ligand->HydroPocket Van der Waals Thr790 Thr790 (Gatekeeper) Ligand->Thr790 Steric Constraint

Caption: Mechanistic map of EGFR inhibition. The H-bond with Met769 is non-negotiable for activity, while the hydrophobic pocket determines the potency difference between Erlotinib and novel quinolines.

Case Study C: Antiviral Efficacy (Target: HIV-1 Reverse Transcriptase)

Context: Non-nucleoside reverse transcriptase inhibitors (NNRTIs) bind to an allosteric pocket.

  • Target: HIV-1 RT (PDB: 4I2P )

  • Standard Drug: Rilpivirine / Elvitegravir[4]

Comparative Data:

CompoundDocking Score (kcal/mol)Performance vs. Standard
Rilpivirine (Std) -9.8Flexible diarylpyrimidine adapts to mutations.
Quinoline-Pyrazoline -10.67 The rigid quinoline core acts as an "anchor" in the hydrophobic tunnel (Trp229), while the pyrazoline tail extends into the solvent channel.

Part 4: Critical Analysis & Troubleshooting

As researchers, we must acknowledge the limitations of these studies.

  • The "Water" Problem: In EGFR (1M17), a water molecule often mediates interaction with Thr766. Standard docking (removing all waters) will yield false negatives for compounds relying on this bridge. Solution: Use "Solvated Docking" protocols in Glide or manually retain Water #10 in AutoDock.

  • Protonation States: The quinoline nitrogen is basic. If your target pocket is acidic (rich in Asp/Glu), you must dock the protonated (cationic) form. Docking the neutral form will underestimate binding affinity by missing the salt bridge.

  • Pose vs. Score: A compound with a score of -11.0 kcal/mol that does not form the hinge H-bond (e.g., Met769 in EGFR) is likely a false positive (artifact). Always filter by interaction fingerprints, not just energy scores.

References

  • PDB 1M17: Stamos, J., Sliwkowski, M. X., & Eigenbrot, C. (2002). Structure of the epidermal growth factor receptor kinase domain alone and in complex with a 4-anilinoquinazoline inhibitor.[3] Journal of Biological Chemistry.

  • EGFR Docking Comparison: Al-Mustansiriyah Journal of Pharmaceutical Sciences. (2025).[1][2][8][9] Comparative Analysis of Molecular Docking Programs GOLD, Glide, and MOE on Quinazoline Derivatives.

  • DNA Gyrase Studies: ResearchGate. (2025). Binding interactions of ciprofloxacin against E. coli DNA gyrase B (PDB ID: 6F86).[7][10]

  • HIV-RT Docking: National Institutes of Health (PMC). Synthesis and molecular docking studies of quinoline derivatives as HIV non-nucleoside reverse transcriptase inhibitors.

  • AutoDock Vina vs Glide: BioDockify. (2024). AutoDock Vina vs. Other Docking Engines: When to Use Cloud-Parallelized Vina.

  • BenchChem Protocols: BenchChem. (2025). Docking Studies of Isoquinoline Derivatives with Protein Targets: A Comparative Guide.

Sources

Pharmacokinetic properties of novel quinoline inhibitors.

Author: BenchChem Technical Support Team. Date: February 2026

Pharmacokinetic Properties of Novel Quinoline Inhibitors: A Comparative Technical Guide

Part 1: Executive Summary & Structural Evolution

The Pivot from Standard to Novel Scaffolds The clinical utility of classical 4-aminoquinolines (e.g., Chloroquine) has been compromised by the emergence of Plasmodium falciparum strains expressing mutant PfCRT transporters, which actively efflux the drug from the digestive vacuole. Novel quinoline inhibitors—specifically Bioorganometallic Hybrids (e.g., Ferroquine) and Synthetic Conjugates (e.g., Quinoline-Chalcones) —have been engineered to overcome this resistance through altered physicochemical properties.

This guide provides a technical comparison of these novel agents against the standard of care, supported by experimental protocols for pharmacokinetic (PK) validation.

Part 2: Comparative Analysis (Data & Performance)

The following table contrasts the physicochemical and pharmacokinetic profiles of Chloroquine (Standard) against Ferroquine (Advanced Clinical Candidate) and a representative Novel Quinoline-Chalcone Hybrid (Preclinical Lead).

Table 1: Physicochemical & Pharmacokinetic Comparison
ParameterChloroquine (CQ) Ferroquine (FQ) Quinoline-Chalcone Hybrid (Ex: Cmpd 12e) Implication
LogD (pH 7.4) 0.852.95> 4.0 (High Lipophilicity)FQ and Hybrids exhibit higher membrane permeability but risk solubility issues.
pKa (Basic Nitrogen) 10.03 (Strong Base)8.19 (Weaker Base)~7.5 - 8.5Lower pKa reduces lysosomal trapping dependence, allowing FQ to remain effective even if vacuolar pH gradients shift.
Vacuolar Accumulation Extremely High (Ion Trapping)ModerateLow to ModerateFQ relies less on massive accumulation and more on lipophilic interaction to bypass PfCRT efflux.
Metabolic Stability (

)
Long (20–60 days)Long (Terminal

similar to CQ)
Short to Moderate (< 2h in microsomes)Novel hybrids often require structural optimization (e.g., fluorination) to match the stability of FQ/CQ.
Resistance Index (RI) High (>10 in W2 strains)Low (~0.8 - 1.2)Low (< 2.0)Novel agents retain potency against CQ-resistant strains (W2, K1).
Primary CYP Liability CYP2C8, CYP3A4, CYP2D6CYP2C9, CYP3A4, CYP2D6CYP3A4 (High Clearance risk)FQ shows a diversified metabolic profile, reducing single-enzyme drug-drug interaction risks.

Key Insight: Ferroquine’s ability to bypass resistance is linked to its intramolecular hydrogen bond, which masks the hydrophilic amino group, allowing it to diffuse across the vacuolar membrane despite the PfCRT pump.

Part 3: Visualization of Mechanism & Pharmacokinetics

Diagram 1: Resistance Evasion Mechanism (CQ vs. Novel FQ)

G cluster_0 Digestive Vacuole (Acidic pH 5.2) cluster_1 Cytosol (pH 7.4) Hemozoin Hemozoin Formation (Target) Heme Free Heme (Toxic) Heme->Hemozoin Crystallization CQ_P CQ++ (Protonated) Trapped CQ_P->Heme Inhibits (Capping) PfCRT Mutant PfCRT (Efflux Pump) CQ_P->PfCRT Recognized FQ_P FQ++ (Protonated) Lipophilic Shielding FQ_P->Hemozoin Retained Efficacy FQ_P->Heme Inhibits (Stronger Binding) FQ_P->PfCRT Poor Recognition (Steric Bulk) CQ_Free Chloroquine (Free Base) PfCRT->CQ_Free Active Efflux (Resistance) CQ_Free->CQ_P Diffusion & Protonation FQ_Free Ferroquine (Free Base) FQ_Free->FQ_P Diffusion & Protonation

Caption: Comparative mechanistic pathway showing how Ferroquine (FQ) evades the PfCRT efflux pump that renders Chloroquine (CQ) ineffective in resistant strains.

Part 4: Validated Experimental Protocols

To validate the pharmacokinetic superiority of a novel quinoline, you must assess its permeability (absorption potential) and metabolic stability.

Protocol A: Caco-2 Permeability Assay (Optimized for Lipophilic Quinolines)

Standard Caco-2 protocols often fail for lipophilic quinolines due to non-specific binding. This modified protocol uses BSA to ensure mass balance.

Reagents:

  • Caco-2 cells (Passage 40–60).

  • Transport Buffer: HBSS (pH 7.4) + 25 mM HEPES.

  • Critical Additive: 4% Bovine Serum Albumin (BSA) in the receiver compartment (creates sink conditions for lipophilic drugs).

Workflow:

  • Seeding: Seed cells at

    
     cells/cm² on polycarbonate inserts (0.4 µm pore). Culture for 21 days.
    
  • Integrity Check: Measure Transepithelial Electrical Resistance (TEER). Threshold: >300

    
    .
    
  • Dosing:

    • Apical to Basolateral (A-B): Add 10 µM Test Compound to Apical (Donor). Add HBSS + 4% BSA to Basolateral (Receiver).

    • Basolateral to Apical (B-A): Reverse setup.

  • Incubation: Incubate at 37°C for 2 hours with mild shaking (50 rpm).

  • Sampling: Collect 100 µL aliquots from receiver at 30, 60, 90, and 120 min.

  • Analysis: Quantify via LC-MS/MS.

  • Calculation:

    
    
    Where 
    
    
    
    is the flux rate,
    
    
    is surface area, and
    
    
    is initial concentration.

Success Criteria:

  • High Permeability:

    
     cm/s.[1]
    
  • Efflux Ratio (

    
    ): < 2.0 indicates passive diffusion (desirable for overcoming resistance).
    
Protocol B: Microsomal Metabolic Stability Assay

Determines the intrinsic clearance (


) and half-life (

) of the novel inhibitor.

Reagents:

  • Pooled Human Liver Microsomes (20 mg/mL protein).

  • NADPH Regenerating System (1.3 mM NADP+, 3.3 mM glucose-6-phosphate, 0.4 U/mL G6P dehydrogenase).

  • Stop Solution: Ice-cold Acetonitrile containing internal standard (e.g., Tolbutamide).

Workflow:

  • Pre-Incubation: Mix 0.5 mg/mL microsomes with 1 µM Test Compound in phosphate buffer (pH 7.4). Incubate at 37°C for 5 min.

  • Initiation: Add NADPH regenerating system to start the reaction.

  • Time Points: Aliquot 50 µL at 0, 5, 15, 30, 45, and 60 min into Stop Solution.

  • Processing: Centrifuge at 4000 rpm for 20 min to pellet protein. Inject supernatant into LC-MS/MS.

  • Data Analysis: Plot ln(% remaining parent) vs. time. The slope

    
     determines half-life:
    
    
    
    
    
    
Diagram 2: Experimental Workflow (PK Validation)

Workflow cluster_input Phase 1: Preparation cluster_process Phase 2: Incubation cluster_analysis Phase 3: Analysis Compound Novel Quinoline (10 mM DMSO Stock) Mix Reaction Mix (37°C, pH 7.4) Compound->Mix Microsomes Liver Microsomes (Human/Mouse) Microsomes->Mix NADPH NADPH Cofactor (Start Reaction) Mix->NADPH Initiate Sampling Time-Point Sampling (0, 15, 30, 60 min) NADPH->Sampling Kinetic Phase Quench Quench with ACN (Precipitate Protein) Sampling->Quench LCMS LC-MS/MS Quantification Quench->LCMS Calc Calculate t1/2 & CLint LCMS->Calc

*Caption: Step-by-step workflow for determining the metabolic stability (Phase I metabolism) of novel quin

Sources

Technical Comparison Guide: Validating the Mechanism of Action of Quinoline-Based Antivirals

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Status: Host-Targeting Antivirals (HTAs) Primary Class: 4-Aminoquinolines (Chloroquine, Hydroxychloroquine, Amodiaquine) and 8-Aminoquinolines (Primaquine, Tafenoquine). Primary Utility: Broad-spectrum inhibition of enveloped viruses (Zika, Dengue, Ebola, Coronaviruses) via physicochemical modulation of host organelles.

This guide provides a rigorous validation framework for quinoline-based antivirals. Unlike Direct-Acting Antivirals (DAAs) such as Remdesivir or Paxlovid which target specific viral enzymes, quinolines primarily function as lysosomotropic agents . They accumulate in acidic organelles (endosomes/lysosomes), neutralizing the pH required for viral fusion and uncoating.

Critical Insight for Developers: While quinolines show potent in vitro efficacy in cell lines dependent on endosomal entry (e.g., Vero E6), their efficacy often diminishes in cells expressing TMPRSS2 (e.g., Calu-3), which allows viruses to bypass the endosome. This guide focuses on validating the mechanism, not clinical efficacy, to ensure robust lead optimization.

Part 1: Comparative Mechanistic Landscape

To validate a quinoline candidate, one must benchmark it against established mechanisms. The following table contrasts the physicochemical MoA of quinolines with standard DAAs.

Table 1: Quinoline vs. Nucleoside Analog Performance Profile
FeatureQuinoline-Based (e.g., Chloroquine) Nucleoside Analogs (e.g., Remdesivir) Validation Metric
Primary Target Host Endosome/Lysosome (pH modulation)Viral RdRp (RNA-dependent RNA polymerase)Target Engagement Assay
Stage of Inhibition Entry/Fusion (Early) & Post-Translational (Glycosylation)Replication (Middle/Late)Time-of-Addition (ToA)
Resistance Barrier High (Targets conserved host physics)Moderate/Low (Viral mutation selects resistance)Serial Passage Assay
Cell-Type Dependency High (Requires endocytic pathway)Low (Works in most permissive cells)Cell Line Profiling (Vero vs. Calu-3)
Selectivity Index (SI) Moderate (10–100)High (>1000)CC50 / IC50 Ratio

Part 2: Primary Mechanism Validation – Endosomal pH Modulation

The defining characteristic of quinolines is their ability to become protonated and trapped within acidic vesicles (ion trapping), raising the intraluminal pH. This prevents the pH-dependent conformational changes required for viral fusion (e.g., Hemagglutinin or Spike protein fusion peptides).

Experimental Protocol: Acridine Orange (AO) Ratiometric Flow Cytometry

Objective: Quantify the loss of lysosomal acidity in treated cells.

  • Cell Preparation: Seed Vero E6 or Huh-7 cells (1 x 10^5 cells/well) in 12-well plates. Incubate overnight.

  • Drug Treatment: Treat cells with the Quinoline candidate (titrated 1 µM – 50 µM) and a positive control (Bafilomycin A1, 100 nM) for 4 hours.

  • Staining:

    • Wash cells 2x with PBS.[1]

    • Add Acridine Orange (AO) to a final concentration of 5 µg/mL in complete media.

    • Incubate for 15 minutes at 37°C in the dark.

  • Wash & Resuspend: Wash 3x with ice-cold PBS to remove non-specific binding. Resuspend in FACS buffer.

  • Acquisition: Analyze on a Flow Cytometer.

    • Channel 1 (Green): Cytosolic/Nuclear DNA binding (neutral pH).

    • Channel 2 (Red): Lysosomal accumulation (acidic pH).[2]

  • Analysis: Calculate the Red/Green fluorescence ratio. A decrease in the Red/Green ratio indicates successful endosomal alkalinization.

Visualization: The Lysosomotropic Blockade

The following diagram illustrates how quinolines interrupt the viral lifecycle compared to DAAs.

Quinoline_MoA Virus Viral Particle Endocytosis Endocytosis (Uptake) Virus->Endocytosis Endosome Early Endosome (pH ~6.0) Endocytosis->Endosome Acidification Acidification (V-ATPase) Endosome->Acidification Lysosome Late Endosome/Lysosome (pH < 5.0) Acidification->Lysosome ProtonTrap Proton Trapping (pH Neutralization) Lysosome->ProtonTrap Drug Accumulation Fusion Viral Fusion (Blocked) Lysosome->Fusion Normal Path Quinoline QUINOLINE (Weak Base) Quinoline->Lysosome Diffuses In ProtonTrap->Fusion Inhibits Uncoating Uncoating Fusion->Uncoating Replication Replication (RdRp) Uncoating->Replication

Caption: Schematic of Quinoline interference. The drug accumulates in the acidic lysosome, neutralizing pH and preventing the fusion step required for viral genome release.

Part 3: Secondary Mechanism – Time-of-Addition (ToA) Profiling

To prove a drug acts on entry (consistent with quinolines) rather than replication (consistent with nucleosides), a Time-of-Addition assay is mandatory.

Experimental Protocol: Time-of-Addition Assay

Objective: Define the "window of opportunity" for the antiviral candidate.

  • Infection (T=0): Infect confluent monolayers of cells with the target virus (MOI 0.1 – 1.0) at 4°C for 1 hour (allows binding but not entry) to synchronize infection.

  • Temperature Shift: Shift plates to 37°C to initiate viral entry.

  • Drug Addition Points: Add the Quinoline candidate (at IC90 concentration) at distinct timepoints:

    • -1 h (Pre-treatment): Tests for receptor masking/prophylaxis.

    • 0 h (Co-addition): Tests for attachment/early entry.

    • +1 h, +2 h, +4 h, +6 h, +8 h: Tests for post-entry steps (fusion, translation, replication).

  • Incubation: Incubate for a single replication cycle (e.g., 12–24 hours depending on the virus).

  • Quantification: Harvest supernatant and quantify viral titer via Plaque Assay or RT-qPCR.

  • Data Interpretation:

    • Quinoline Profile: Strong inhibition at -1h, 0h, and +1h. Efficacy drops significantly after +2h (post-fusion).

    • Remdesivir Profile: Retains efficacy even when added at +4h or +6h (during RNA synthesis).

Visualization: Time-of-Addition Logic

This decision tree helps interpret the ToA data.

ToA_Logic Start Time of Addition (ToA) Result PreTreat Effective at -1h only? Start->PreTreat Early Effective at 0h - 2h? PreTreat->Early No Receptor Mechanism: Receptor Blockade (e.g., Heparin) PreTreat->Receptor Yes Late Effective at >4h? Early->Late No Entry Mechanism: Entry/Fusion (e.g., QUINOLINES) Early->Entry Yes (Loss of effect later) Replication Mechanism: Polymerase Inhibition (e.g., Remdesivir) Late->Replication Yes

Caption: Logic flow for identifying antiviral mechanism based on temporal efficacy windows. Quinolines typically lose potency if added >2 hours post-infection.

Part 4: Advanced Validation – Autophagy Inhibition

Quinolines (specifically Hydroxychloroquine and Mefloquine) are established autophagy inhibitors. They block the fusion of autophagosomes with lysosomes, leading to the accumulation of LC3-II.

Protocol Summary (Western Blot):

  • Treat cells with Quinoline (10-50 µM) for 24h.

  • Lyse cells and perform Western Blot for LC3-B .

  • Result: A distinct increase in the LC3-II band (lipidated form) compared to control indicates a block in autophagic flux (accumulation due to lack of degradation), confirming the secondary MoA.

References

  • Al-Bari, M. A. A. (2017). Targeting endosomal acidification by chloroquine analogs as a promising strategy for the treatment of emerging viral diseases.[3] Pharmacology Research & Perspectives. Link

  • Liu, J., et al. (2020). Hydroxychloroquine, a less toxic derivative of chloroquine, is effective in inhibiting SARS-CoV-2 infection in vitro. Cell Discovery. Link

  • Wang, M., et al. (2020). Remdesivir and chloroquine effectively inhibit the recently emerged novel coronavirus (2019-nCoV) in vitro. Cell Research. Link

  • Deng, S., et al. (2019). Discovery of quinoline analogs as potent antivirals against enterovirus D68 (EV-D68).[4] Journal of Medicinal Chemistry. Link

  • Eriksson, I., et al. (2023). Real-Time Monitoring of Lysosomal Membrane Permeabilization Using Acridine Orange. Methods and Protocols. Link

Sources

Safety Operating Guide

Quinoline-6-carbonyl chloride proper disposal procedures

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an operational framework for the safe disposal of Quinoline-6-carbonyl chloride (CAS: 72369-87-0). It is designed for researchers requiring immediate, actionable safety protocols.

Part 1: Executive Safety Summary

Quinoline-6-carbonyl chloride presents a dual-hazard profile:

  • Immediate Physical Hazard: As an acid chloride, it is water-reactive and corrosive . Contact with moisture releases Hydrogen Chloride (HCl) gas and heat.

  • Biological Hazard: The quinoline scaffold is a suspected carcinogen and mutagen (Carc.[1][2] 1B, Muta.[1] 2) and is toxic to aquatic life.[1][2][3][4]

Core Directive: Never dispose of this compound down the drain. Unreacted material must be quenched (neutralized) or disposed of as reactive hazardous waste via a certified contractor.

Part 2: Hazard Assessment & Properties

PropertyDataOperational Implication
CAS Number 72369-87-0Use for waste manifesting.
Functional Group Acyl Chloride (-COCl)High Reactivity: Violent reaction with water/bases.
Hydrolysis Product Quinoline-6-carboxylic acid + HClGenerates toxic gas and acidic residue.
Toxicity Corrosive, Carcinogen (Suspected)Requires full skin/eye protection and fume hood.
Physical State Solid (typically)Dust hazard; hydroscopic.
Mechanism of Hazard (Hydrolysis)

Understanding the reaction is critical for safety. The addition of water breaks the C-Cl bond, releasing energy and gas.

Hydrolysis_Mechanism Figure 1: Hydrolysis Pathway and Hazard Generation QCC Quinoline-6-carbonyl chloride Inter Tetrahedral Intermediate QCC->Inter + H₂O H2O Water (H₂O) H2O->Inter Prod1 Quinoline-6-carboxylic acid Inter->Prod1 Prod2 HCl (Gas/Mist) Inter->Prod2 Heat Exothermic Heat Inter->Heat

Part 3: Pre-Disposal Preparation

Personal Protective Equipment (PPE):

  • Respiratory: Work strictly in a certified chemical fume hood.

  • Eyes: Chemical splash goggles (Face shield recommended for quantities >5g).

  • Skin: Double nitrile gloves (0.11 mm minimum) and a buttoned lab coat.

Equipment Setup:

  • Ice bath (0°C).

  • Thermometer.

  • pH strips (Range 1-14).

  • Stir plate and magnetic stir bar.

  • Quenching Agent: Saturated Sodium Bicarbonate (

    
    ) or 1M Sodium Hydroxide (
    
    
    
    ).

Part 4: Disposal Protocols

Choose the protocol that matches your waste state.

Protocol A: Quenching Reaction Mixtures (Small Scale < 50g)

Use this for leftover reagents or reaction byproducts.

  • Dilution: Dissolve the Quinoline-6-carbonyl chloride in an inert organic solvent (e.g., Dichloromethane or Ethyl Acetate). Never quench the neat solid directly if avoidable.

  • Preparation: Place a flask containing a 10% Sodium Bicarbonate (

    
    ) solution in an ice bath. Ensure the volume of base is at least 10x  the volume of the acid chloride solution.
    
  • Addition (The Critical Step):

    • Slowly add the acid chloride solution TO the basic solution dropwise.

    • Why? Adding acid to base ensures the HCl produced is immediately neutralized, minimizing gas evolution.

    • Monitor Temperature: Keep internal temperature < 20°C.

  • Stabilization: Allow the mixture to stir for 30 minutes after addition is complete.

  • Validation: Check pH. It should be neutral (pH 6-8). If acidic, add more base.

  • Separation:

    • The organic layer contains the hydrolyzed quinoline scaffold.

    • The aqueous layer contains salts (

      
      ).
      
  • Final Disposal: Collect the organic layer (and aqueous layer if it contains organics) into the Halogenated Organic Waste stream.

Protocol B: Disposal of Pure Substance (Bulk/Expired)

Do not attempt to quench large quantities of pure solid in the lab due to runaway exotherm risks.

  • Packaging: Keep in the original container if possible. If the cap is corroded, place the entire bottle into a larger, clear secondary container (overpack) and seal it.

  • Labeling: Label clearly as "Hazardous Waste - Reactive."

    • Constituents: "Quinoline-6-carbonyl chloride."[5][6]

    • Hazard Codes: Corrosive, Toxic.[1][3][7][8]

  • Transfer: Hand off directly to your EHS (Environmental Health & Safety) or hazardous waste vendor.

Visual Workflow: Quenching Decision Tree

Quenching_Workflow Figure 2: Operational Decision Tree for Disposal Start Waste Identification State Physical State? Start->State Pure Pure Solid / Bulk State->Pure Solid Soln Reaction Mixture / Solute State->Soln Solution Vendor Do NOT Quench. Label as 'Reactive'. Ship to Vendor. Pure->Vendor Prep Dilute in DCM/EtOAc Soln->Prep Base Prepare Ice-Cold 10% NaHCO3 Prep->Base Mix Add Waste TO Base (Dropwise) Base->Mix Check Check pH (Target 6-8) Mix->Check MoreBase Add more Base Check->MoreBase pH < 6 Final Dispose as Halogenated Organic Waste Check->Final pH 6-8 MoreBase->Check

Part 5: Waste Classification & Regulatory Compliance

When manifesting this waste, use the following classifications (US RCRA / EU CLP standards):

  • RCRA (USA):

    • D003 (Reactive): If unquenched (reacts with water).

    • D002 (Corrosive): If pH < 2.

    • Toxic Organic: While Quinoline (CAS 91-22-5) is not explicitly P-listed, it exhibits toxicity characteristic of U-listed wastes. Treat as toxic.

  • Waste Stream: Halogenated Organic Waste . Even though the chloride hydrolyzes, the quinoline ring is stable and often requires high-temperature incineration.

Part 6: Emergency Procedures

  • Spill (Inside Hood): Cover with solid sodium bicarbonate or calcium carbonate to neutralize. Absorb with inert material (vermiculite).

  • Spill (Outside Hood): Evacuate the area immediately. The hydrolysis will generate HCl gas, creating an inhalation hazard. Do not re-enter without SCBA (Self-Contained Breathing Apparatus) until fumes dissipate.

  • Skin Contact: Brush off dry powder before rinsing. Rinse with water for 15 minutes.

References

  • Sigma-Aldrich. (2024). Safety Data Sheet: Quinoline-6-carbonyl chloride. Merck KGaA. Link

  • National Research Council (US) Committee on Prudent Practices in the Laboratory. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. National Academies Press. Link

  • European Chemicals Agency (ECHA). (n.d.). Substance Information: Quinoline.[1][2][4][6][9][10] Link

  • University of Pennsylvania EHRS. (2018). Disposal of Highly Reactive Reagents. Link

Sources

Personal protective equipment for handling Quinoline-6-carbonyl chloride

Author: BenchChem Technical Support Team. Date: February 2026

Executive Hazard Analysis

Quinoline-6-carbonyl chloride (CAS: 158000-98-7 / 72369-87-0) presents a dual-phase hazard profile that distinguishes it from standard organic reagents.

  • Immediate Corrosivity: As an acyl chloride, it reacts violently with moisture on skin or mucous membranes to generate hydrochloric acid (HCl) and the parent carboxylic acid. This causes immediate, severe chemical burns.

  • Delayed Toxicity: The quinoline scaffold possesses high lipophilicity, potentially facilitating the transport of the corrosive moiety across the dermal barrier before hydrolysis is complete. This can lead to deep-tissue injury that is not immediately apparent.

Core Directive: The primary safety objective is moisture exclusion . Controlling humidity and water contact not only preserves the reagent's integrity but prevents the liberation of toxic HCl gas.

Hierarchy of Controls & PPE Matrix

Do not rely solely on PPE.[1] Engineering controls are the first line of defense.

Engineering Controls
  • Primary: All handling (weighing, dispensing, reaction setup) must occur within a certified chemical fume hood operating at a face velocity of 80–100 fpm.

  • Secondary: Use an inert atmosphere (Nitrogen or Argon) glovebox for handling quantities >50g to eliminate atmospheric moisture hydrolysis.

Personal Protective Equipment (PPE) Matrix

Standard laboratory nitrile gloves are insufficient for prolonged contact with acid chlorides, as the chemical can degrade the polymer and permeate through pinholes rapidly.

Protection ZoneLow Risk (Trace/Solid Transfer)High Risk (Solution/Spill Cleanup)Scientific Rationale
Hand Protection Double Gloving: Inner: 4-mil NitrileOuter: 5-mil Nitrile (Long Cuff)Laminate Barrier: Silver Shield® or Norfoil® liners under Nitrile outer gloves.Acid chlorides have short breakthrough times (<15 mins) on standard nitrile. Laminates provide >480 min protection.
Eye/Face Chemical Splash Goggles (ANSI Z87.1)Goggles + 8-inch Face ShieldSafety glasses allow fumes to bypass and irritate the lacrimal glands.
Respiratory Fume Hood (No respirator needed)Full-face respirator with Acid Gas (AG) cartridgesRequired only if engineering controls fail (e.g., hood malfunction).
Body Cotton Lab Coat + Chemical ApronTyvek® Chemical Resistant SuitCotton absorbs splashes; Tyvek repels saturation during bulk spills.
Visualization: PPE Selection Logic

Figure 1: Decision tree for selecting appropriate PPE based on operational scale.

PPE_Selection Start Start: Assess Operation State Physical State? Start->State Solid Solid / Powder State->Solid Liquid Solution / Liquid State->Liquid Qty_Solid Quantity > 10g? Solid->Qty_Solid Qty_Liquid Concentrated? Liquid->Qty_Liquid Low_Risk Standard Protocol: Double Nitrile + Goggles (Fume Hood) Qty_Solid->Low_Risk No High_Risk High Hazard Protocol: Silver Shield Gloves + Face Shield (Fume Hood) Qty_Solid->High_Risk Yes (Dust Risk) Qty_Liquid->Low_Risk No (Dilute) Qty_Liquid->High_Risk Yes

Caption: Workflow for determining PPE requirements based on physical state and quantity thresholds.

Operational Protocols

A. Weighing and Transfer (Solid Phase)

Quinoline-6-carbonyl chloride is typically a solid. Static electricity can cause the powder to "jump," creating an inhalation hazard.

  • Static Neutralization: Use an anti-static gun or ionizer bar inside the fume hood before opening the container.

  • Tools: Use disposable polypropylene spatulas. Avoid metal if moisture is present, as corrosion can introduce iron contaminants into your reaction.

  • Vessel: Weigh directly into a tared, dry reaction flask (e.g., Round Bottom Flask) rather than a weigh boat to minimize transfer steps.

B. Reaction Setup (Liquid Phase)

When dissolving the solid, an exotherm is possible if the solvent is "wet."

  • Solvent Choice: Ensure all solvents (DCM, THF, Toluene) are anhydrous.

  • Addition Order: Add solvent to the solid slowly.

  • Sealing: Immediately cap the system with a septum and purge with inert gas (N2/Ar). Hydrolysis releases HCl gas, which can over-pressurize a closed vessel if not vented through a bubbler.

Emergency Response & Disposal (Quenching)

Crucial Safety Rule: Never add water directly to the neat acid chloride.[2] This causes a violent, sputtering exotherm that sprays corrosive material.

The "Step-Down" Quenching Protocol

This method utilizes a self-validating pH check to ensure complete neutralization.

Reagents Required:

  • Dichloromethane (DCM) or Toluene (as diluent)

  • Ice[3]

  • Saturated Sodium Bicarbonate (NaHCO₃) or 10% Sodium Hydroxide (NaOH)

  • pH Strips

Procedure:

  • Dilution: Dissolve the residual Quinoline-6-carbonyl chloride in a non-reactive solvent (DCM) to create a dilute (<10%) solution.

  • Preparation of Quench Base: In a large beaker (3x the volume of your waste), prepare a slurry of ice and saturated NaHCO₃. Place this beaker in the fume hood.

  • Controlled Addition: Slowly add the diluted acid chloride solution into the alkaline ice slurry with vigorous stirring.

    • Observation: You will see bubbling (CO₂ release) and potential fogging. This confirms the destruction of the acid chloride.

  • Validation: Test the pH of the aqueous layer. It must remain basic (pH > 8). If it turns acidic, add more base.

  • Disposal: Once bubbling ceases and the mixture reaches room temperature, transfer to the aqueous waste container.

Visualization: Quenching Workflow

Figure 2: Safe disposal logic flow for reactive acid chlorides.

Quenching_Protocol Waste Reactive Waste (Acid Chloride) Dilute Dilute with DCM/Toluene Waste->Dilute Mix Add Waste TO Base (Slowly) Dilute->Mix Base Prepare Base: Ice + NaHCO3 Base->Mix Check Check pH (Is it > 8?) Mix->Check Adjust Add more Base Check->Adjust No (Acidic) Done Dispose as Aqueous Waste Check->Done Yes (Basic) Adjust->Check

Caption: Step-by-step neutralization pathway ensuring pH validation before final disposal.

References

  • National Institutes of Health (NIH) PubChem. (n.d.). Quinoline-6-carbonyl chloride (Compound).[4] Retrieved from [Link]

  • National Research Council. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. The National Academies Press. Retrieved from [Link]

Sources

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